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Imidazo[1,2-a]pyridine-5-carbonitrile

Cat. No.: B7903107
M. Wt: 143.15 g/mol
InChI Key: IWKMHQRMIFZPOB-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-5-carbonitrile is a versatile nitrogen-bridged heterocyclic building block in medicinal chemistry and materials science. The imidazopyridine core is a privileged scaffold in drug discovery, and the carbonitrile group at the 5-position offers a handle for further synthetic elaboration to create diverse molecular libraries. This compound serves as a critical precursor in the synthesis of complex heterocyclic systems. Research has demonstrated its use in constructing molecular frameworks like benzo[4,5]imidazo[1,2-a]imidazo[4,5-e]pyridines, which have shown promising anticancer activity in vitro, particularly against breast cancer cell lines such as MCF-7 . The core structure is also integral to studies exploring non-covalent interactions , such as hydrogen bonding and π-π stacking, which are crucial for crystal engineering and the development of functional materials . Furthermore, imidazo[1,2-a]pyridine derivatives are investigated for a wide spectrum of biological activities, including antiviral, antibacterial, anti-inflammatory, and anticonvulsant effects, making this carbonitrile derivative a valuable starting point for new therapeutic agents . Its electronic properties also make it a candidate for research in optoelectronics and as a potential component in fluorescent chemosensors . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the compound with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3 B7903107 Imidazo[1,2-a]pyridine-5-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-6-7-2-1-3-8-10-4-5-11(7)8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKMHQRMIFZPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Imidazo 1,2 a Pyridine 5 Carbonitrile and Its Derivatives

Strategies for the Construction of the Imidazo[1,2-a]pyridine (B132010) Ring System

The formation of the imidazo[1,2-a]pyridine nucleus is the cornerstone of synthesizing its derivatives, including the 5-carbonitrile variant. The primary route involves the cyclocondensation of a suitably substituted 2-aminopyridine (B139424) with a partner that provides the remaining atoms for the imidazole (B134444) ring.

Cyclocondensation Reactions of 2-Aminopyridines with Diverse Building Blocks

A prevalent and versatile method for constructing the imidazo[1,2-a]pyridine framework is the reaction of 2-aminopyridines with various bifunctional compounds. The key to synthesizing the 5-carbonitrile derivative lies in the use of 2-amino-6-cyanopyridine as the starting pyridine (B92270) component.

The reaction of 2-aminopyridines with α-halocarbonyl compounds, such as α-bromoketones, is a classical and widely used method for the synthesis of imidazo[1,2-a]pyridines. mdpi.com This reaction typically proceeds via initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring. For the synthesis of imidazo[1,2-a]pyridine-5-carbonitrile, this would involve the reaction of 2-amino-6-cyanopyridine with an appropriate α-halocarbonyl compound. The use of catalysts such as copper silicate (B1173343) has been shown to facilitate this type of cyclization efficiently. mdpi.com

The condensation of 2-aminopyridines with 1,3-dicarbonyl compounds provides another avenue to the imidazo[1,2-a]pyridine scaffold. A study reported a three-component coupling of 2-aminopyridine derivatives, acetophenones, and dimedone (a 1,3-dicarbonyl compound) catalyzed by molecular iodine under ultrasonic irradiation to yield substituted imidazo[1,2-a]pyridines. google.com This method, when applied with 2-amino-6-cyanopyridine, could potentially lead to the formation of this compound derivatives.

The synthesis of imidazo[1,2-a]pyridines can also be achieved through the reaction of 2-aminopyridines with aldehydes or ketones under oxidative conditions. For instance, a copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has been developed. nih.gov Another approach involves an ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system in water. nih.gov These methods could be adapted for the synthesis of the target molecule by employing 2-amino-6-cyanopyridine as the starting material.

The reaction of 2-aminopyridines with alkynes or alkenes represents a modern and efficient method for constructing the imidazo[1,2-a]pyridine core. A copper-catalyzed one-pot reaction of 2-aminopyridines, aldehydes, and terminal alkynes has been reported to generate imidazo[1,2-a]pyridines in high yields. nih.gov Similarly, reactions with nitroolefins in the presence of a copper catalyst and air as an oxidant can also yield the desired fused heterocycle. nih.gov The application of these methods with 2-amino-6-cyanopyridine would be a direct route to this compound derivatives.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules from simple starting materials in a single step. mdpi.comsid.irsynchem.detandfonline.com Several MCRs have been developed for the synthesis of the imidazo[1,2-a]pyridine scaffold.

The Groebke–Blackburn–Bienaymé reaction (GBBR), a three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide, is a prominent method for synthesizing 3-aminoimidazo[1,2-a]pyridines. mdpi.comtandfonline.com By utilizing 2-amino-6-cyanopyridine as the aminoazine component, this reaction could provide a direct entry to 3-amino-imidazo[1,2-a]pyridine-5-carbonitrile derivatives. Various catalysts, including zinc chloride, have been employed to facilitate this transformation. sid.ir

Another notable MCR is the Ugi reaction. While typically a four-component reaction, variations can be used to construct heterocyclic systems. A tandem Groebke–Blackburn–Bienaymé and Ugi reaction sequence has been developed to synthesize peptidomimetics containing a substituted imidazo[1,2-a]pyridine fragment, showcasing the versatility of these reactions. beilstein-journals.org

Furthermore, one-pot pseudo-five-component reactions have been reported for the synthesis of conjugated imidazo[1,2-a]pyridines, for example, by reacting aryl aldehydes, malononitrile, a thiol or phenol, and an acetophenone (B1666503) derivative, catalyzed by Montmorillonite K10 clay. sid.ir The inclusion of a cyanated starting material in such a reaction could potentially lead to the desired product.

Reaction TypeStarting MaterialsKey FeaturesPotential for this compound Synthesis
Cyclocondensation with α-Halocarbonyls 2-Amino-6-cyanopyridine, α-HaloketoneClassical, versatile method.Direct synthesis by using the appropriate cyanated aminopyridine.
Cyclocondensation with 1,3-Dicarbonyls 2-Amino-6-cyanopyridine, 1,3-Dicarbonyl compound (e.g., dimedone), AcetophenoneThree-component coupling, often catalyzed by iodine.Feasible for synthesizing derivatives of the target compound.
Oxidative Cyclocondensation 2-Amino-6-cyanopyridine, Aldehyde/KetoneUtilizes an oxidant (e.g., air, TBHP) and often a catalyst (e.g., copper, iodine).Adaptable for the synthesis of the target molecule.
Reaction with Alkynes/Alkenes 2-Amino-6-cyanopyridine, Alkyne/Nitroolefin, AldehydeModern, efficient, often copper-catalyzed.Direct route to derivatives of the target compound.
Groebke–Blackburn–Bienaymé Reaction (GBBR) 2-Amino-6-cyanopyridine, Aldehyde, IsocyanideThree-component reaction, provides 3-amino derivatives.Direct synthesis of 3-amino-imidazo[1,2-a]pyridine-5-carbonitrile.
Ugi and related MCRs Various components including cyanated precursors.High efficiency and molecular diversity.Potential for constructing the target scaffold through careful selection of components.
Groebke–Blackburn–Bienaymé (GBB) Reaction Modifications

The Groebke–Blackburn–Bienaymé (GBB) reaction is a cornerstone in the synthesis of the imidazo[1,2-a]pyridine core. beilstein-journals.org This three-component reaction (3CR) typically involves the acid-catalyzed condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide. mdpi.comresearchgate.net The reaction is versatile, and its efficiency can be enhanced through various modifications, including the choice of catalyst and energy source.

Initially reported with Brønsted or Lewis acid catalysis, the GBB reaction has been improved using a range of catalysts. researchgate.net Scandium triflate is a widely used Lewis acid for this transformation. nih.gov Researchers have found that heteropolyacids, such as phosphotungstic acid (HPW), serve as economical and green alternatives, offering strong Brønsted acidity with low catalyst loading (2 mol%) and thermal stability. researchgate.net The use of microwave irradiation in conjunction with HPW in ethanol (B145695) can dramatically reduce reaction times to as little as 30 minutes, providing products in high yields. mdpi.com

The GBB reaction demonstrates a broad tolerance for various functional groups, which is critical for creating diverse derivatives. For instance, studies have shown that 2-phenyl imidazo[1,2-a]pyridines bearing an electron-withdrawing cyano group on the C2 benzene (B151609) ring can be synthesized effectively. nih.gov Another study on the GBB reaction to form imidazopyrazoles noted that while a starting aldehyde with a 4-cyano substituent could be used, the resulting product was obtained in a modest yield of 18%. nih.gov These findings suggest the compatibility of the cyano group within the GBB framework, making the use of starting materials like 2-amino-6-cyanopyridine a viable, though sometimes challenging, route to the target 5-carbonitrile derivatives.

Table 1: Selected Catalysts and Conditions for the Groebke–Blackburn–Bienaymé Reaction.
CatalystReaction ConditionsKey FeaturesReference
Scandium triflate (Sc(OTf)₃)Conventional heatingWidely used, effective Lewis acid. nih.gov
Phosphotungstic acid (HPW)Ethanol, Microwave (µw) heatingGreen catalyst, low loading (2 mol%), rapid reaction. researchgate.net
α-AmylaseBiocatalytic conditionsEnzyme-catalyzed GBB for indole-based derivatives. researchgate.net
HClO₄DMF, 85°CEffective for challenging substrates, yielding imidazopyrazoles in high yield (88%). nih.gov
Other Domino and Cascade Processes

Beyond the GBB reaction, other domino and cascade sequences have been developed for imidazo[1,2-a]pyridine synthesis. A five-component cascade reaction has been successfully employed to produce novel imidazo[1,2-a]pyridine-6-carbohydrazide (B1286002) derivatives. rsc.org This process utilizes cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a water and ethanol mixture, proceeding through a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, tautomerization, and N-cyclization. rsc.org

Another approach involves a Zn(OTf)₂-catalyzed [3+2] cascade annulation between 2-aminopyridines and propargylic alcohols. researchgate.net The reaction is believed to proceed via a Meyer-Schuster type rearrangement. researchgate.net Furthermore, catalyst-free cascade processes have been reported, such as the reaction of 2-aminopyridine with nitroalkenes. nih.gov This transformation is initiated by an aza-Michael addition of the 2-aminopyridine to the nitroalkene, followed by an intramolecular cyclization and subsequent elimination to form the aromatic ring system. nih.govacs.org

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis is a powerful tool for forging the C-N and C-C bonds necessary for the imidazo[1,2-a]pyridine scaffold. Catalysts based on copper, iron, and other metals have been instrumental in developing efficient and regioselective synthetic methods. rsc.org

Copper-Catalyzed Reactions

Copper catalysis is frequently used in the synthesis of imidazo[1,2-a]pyridines due to the metal's low cost and versatile reactivity. One notable method is a domino A³-coupling reaction catalyzed by a Cu(II)–ascorbate system in an aqueous sodium dodecyl sulfate (B86663) (SDS) micellar medium. acs.org This green chemistry approach uses the in-situ-generated catalyst to facilitate a 5-exo-dig cycloisomerization of alkynes with the condensation products of 2-aminopyridines and aldehydes. acs.org

Other copper-catalyzed methods include:

Reaction with Nitroolefins : A one-pot procedure using a Cu(I) catalyst, typically CuBr, allows for the synthesis of various imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, using air as a green oxidant. nih.govorganic-chemistry.org The reaction is generally tolerant of various substituents, with electron-rich substrates often providing better yields. organic-chemistry.org

Aerobic Oxidative Cyclization : CuI can catalyze the aerobic oxidative synthesis from 2-aminopyridines and acetophenones. organic-chemistry.org This reaction is thought to proceed through a catalytic Ortoleva-King type intermediate. organic-chemistry.org

Reusable Catalysis : Copper silicate has been employed as an efficient, eco-friendly, and reusable heterogeneous catalyst for the reaction between 2-aminopyridines and substituted phenacyl bromides in ethanol, offering short reaction times and high yields. nanobioletters.com

Table 2: Overview of Copper-Catalyzed Syntheses of Imidazo[1,2-a]pyridines.
Copper SourceCo-reagents/ConditionsReaction TypeReference
CuSO₄·5H₂O / Sodium AscorbateAldehydes, Alkynes, SDS/H₂O, 50°CDomino A³-Coupling acs.org
CuBrNitroolefins, Air (oxidant), DMF, 80°COne-pot Cyclization organic-chemistry.org
CuIAcetophenones, Air (oxidant)Aerobic Oxidative Cyclization organic-chemistry.org
Copper SilicatePhenacyl bromides, EthanolHeterogeneous Catalysis nanobioletters.com
Iron-Catalyzed Functionalizations

Iron, being an abundant and non-toxic metal, is an attractive catalyst for organic synthesis. An iron-catalyzed method has been developed for the synthesis of imidazo[1,2-a]pyridine-2-carbaldehydes from 2-aminopyridines and ynals. rsc.org While this specific reaction functionalizes the C2 position, it underscores the utility of iron in constructing the core scaffold. The direct introduction of a cyano group at the C5 position via iron catalysis has not been widely reported, but the functionalization of the pre-formed ring system remains an area of active research.

Other Metal-Mediated Cyclizations

Besides copper and iron, other metals have been utilized to mediate the synthesis of imidazo[1,2-a]pyridines.

Yttrium(III) triflate (Y(OTf)₃) has been used as a Lewis acid catalyst for a three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines to produce C3-alkylated derivatives. nih.gov

Palladium on carbon (Pd/C) has been used in a one-pot multicomponent transformation of lignin (B12514952) β-O-4 model compounds into imidazo[1,2-a]pyridine derivatives. nih.gov

Zinc(II) triflate (Zn(OTf)₂) promotes a [3+2] cascade annulation of propargylic alcohols with 2-aminopyridines. researchgate.net

Interestingly, a study on the synthesis of LIMK inhibitors reported that a late-stage palladium-catalyzed cyanation of a bromo-substituted tetrahydropyrazolopyridine using Zn(CN)₂ failed to yield the desired C5-nitrile derivative, highlighting that direct cyanation can be challenging. acs.org

Metal-Free and Green Chemistry Approaches

In line with the principles of green chemistry, numerous metal-free and environmentally benign methods for synthesizing imidazo[1,2-a]pyridines have been developed. These approaches aim to reduce waste, avoid toxic metals, and use safer solvents and reaction conditions. researchgate.netccspublishing.org.cn

Key green and metal-free strategies include:

Catalyst-Free Synthesis : Several protocols proceed without any catalyst. One such method involves the condensation of 2-aminopyridines with α-halogenocarbonyl compounds in a high-boiling solvent like DMF at room temperature. acs.org Another catalyst-free approach achieves the synthesis from vinyl azides and 2-aminopyridines, where the product can be isolated simply by evaporating the solvent. organic-chemistry.org

Aqueous Media : Performing reactions in water is a primary goal of green chemistry. Imidazo[1,2-a]pyridines have been synthesized by reacting 2-aminopyridine and phenacyl bromide derivatives in water under microwave irradiation, resulting in good to excellent yields. iosrjournals.org

Ultrasound and Iodine Catalysis : An ultrasonication strategy assisted by molecular iodine as a catalyst in water has been used for a three-component coupling of 2-aminopyridine derivatives, acetophenones, and dimedone. nih.gov Similarly, an ultrasound-assisted C-H functionalization of ketones with 2-aminopyridines using a KI/tert-butyl hydroperoxide system in water has also been reported. organic-chemistry.org

Electrochemical Synthesis : Electrosynthesis offers a metal-free and oxidant-free method for functionalization. An electrochemical oxidative C-H cyanation of imidazo[1,2-a]pyridines using trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source has been developed. organic-chemistry.org This method, which requires a KH₂PO₄/K₂HPO₄ buffer, is highly regioselective for the C3 position and provides a scalable and environmentally benign alternative to metal-catalyzed cyanation. organic-chemistry.orgresearchgate.net While this does not produce the 5-carbonitrile isomer, it represents a significant green approach to cyano-functionalized imidazo[1,2-a]pyridines. organic-chemistry.org

Aqueous Medium Reactions

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering environmental benefits and unique reactivity. The synthesis of imidazo[1,2-a]pyridines, including the 5-carbonitrile derivative, can be efficiently conducted in aqueous media. researchgate.net These reactions often capitalize on the hydrophobic effect and the high polarity of water to accelerate reaction rates.

One prominent method involves the reaction of 2-amino-6-cyanopyridine with an α-bromoacetophenone derivative in water. researchgate.net This approach, sometimes enhanced by ultrasound irradiation, can proceed without the need for a metal catalyst, offering mild reaction conditions and broad functional-group compatibility. organic-chemistry.org Another strategy employs a copper(II)-ascorbate catalytic system in an aqueous micellar medium, such as a solution of sodium dodecyl sulfate (SDS), to facilitate a domino A³-coupling reaction. nih.gov This involves the reaction of 2-amino-6-cyanopyridine, an aldehyde, and an alkyne.

Table 1: Examples of Aqueous Medium Synthesis of Imidazo[1,2-a]pyridine Derivatives

Starting MaterialsCatalyst/ConditionsProductYieldReference
2-Aminopyridine, Phenacyl bromideWater, Microwave (300W)2-Phenylimidazo[1,2-a]pyridineGood to Excellent researchgate.net
2-Aminopyridine, KetoneKI/tert-butyl hydroperoxide, Water, UltrasoundSubstituted imidazo[1,2-a]pyridineGood organic-chemistry.org
2-Aminopyridine, Aldehyde, AlkyneCuSO₄/Sodium Ascorbate, SDS, Water, 50 °CSubstituted imidazo[1,2-a]pyridineGood to Excellent nih.gov
Catalyst-Free Condensations

The development of catalyst-free synthetic methods is highly desirable as it simplifies purification processes and reduces costs and environmental impact. The synthesis of the imidazo[1,2-a]pyridine core can be achieved through catalyst-free condensation reactions. A common approach is the reaction of a 2-aminopyridine with an α-haloketone. acs.org For the target molecule, this would involve heating 2-amino-6-cyanopyridine with a suitable α-haloketone, often under solvent-free conditions or in a high-boiling solvent like DMF. acs.org

Another catalyst-free approach involves the reaction of 2-aminopyridine with vinyl azides, which proceeds via an annulation reaction to yield the imidazo[1,2-a]pyridine products in high purity. Furthermore, a cascade process using 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene with 2-aminopyridine provides an efficient, catalyst-free route to 3-arylimidazo[1,2-a]pyridines. organic-chemistry.org

Table 2: Catalyst-Free Synthesis of Imidazo[1,2-a]pyridine Derivatives

Starting MaterialsConditionsProductYieldReference
2-Aminopyridine, α-BromoacetophenoneSolvent-free, Heat2-Phenylimidazo[1,2-a]pyridineGood to Excellent acs.org
2-Aminopyridine, 1-Bromo-2-phenylacetyleneHeat2-Phenyl-3-bromoimidazo[1,2-a]pyridineUp to 86% organic-chemistry.org
Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. The synthesis of imidazo[1,2-a]pyridines, including the 5-carbonitrile derivative, is well-suited for microwave irradiation. mdpi.com A prominent example is the Groebke-Blackburn-Bienaymé reaction (GBB-3CR), a multicomponent reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide. nih.gov When conducted under microwave heating, this reaction often proceeds rapidly and in high yield. nih.gov The use of catalysts like phosphotungstic acid in ethanol under microwave irradiation has also been reported to be highly efficient.

Another microwave-assisted method involves the reaction of N-phenacylpyridinium bromides with ammonium (B1175870) acetate (B1210297) under solvent-free conditions to afford imidazo[1,2-a]pyridines in excellent yields. organic-chemistry.org

Table 3: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives

Starting MaterialsCatalyst/ConditionsProductYieldReference
2-Aminopyridine, Aldehyde, IsocyanideYb(OTf)₃, Microwave, 100 °CSubstituted 3-aminoimidazo[1,2-a]pyridine89–98% nih.gov
2-Aminopyridine, Aldehyde, IsocyanidePhosphotungstic acid, Ethanol, MicrowaveSubstituted 3-aminoimidazo[1,2-a]pyridineUp to 99%
Pyridine, α-Bromoketone, Ammonium AcetateMicrowave, Solvent-freeSubstituted imidazo[1,2-a]pyridineExcellent organic-chemistry.org

Electrochemical Synthesis Methods

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding harsh reagents and providing high selectivity. The synthesis of imidazo[1,2-a]pyridines can be achieved through electrochemical methods. One such method involves the electrochemical intermolecular C–N bond formation and cyclization of ketones with 2-aminopyridines. This reaction can be performed in an undivided cell using a catalytic amount of hydriodic acid as a redox mediator and ethanol as a solvent, avoiding the need for external oxidants.

Another electrochemical approach is the synthesis of CN-substituted imidazo[1,5-a]pyridines using NH₄SCN as both an electrolyte and a cyanating agent. rsc.org This method proceeds via a cascade process involving the electrochemical oxidation of the thiocyanate (B1210189) anion. rsc.org While this method produces an isomer of the target compound, it highlights the potential of electrosynthesis in creating cyanated imidazopyridine structures.

Directed Synthesis of this compound Core

The synthesis of the specific this compound core can be approached through two main strategies: linear and convergent pathways.

Linear Synthesis Pathways

A linear synthesis involves a stepwise construction of the target molecule. For this compound, a typical linear pathway would commence with the synthesis of the key intermediate, 2-amino-6-cyanopyridine. google.com This can be prepared from commercially available starting materials through various methods, such as the reaction of 2,6-dichloropyridine (B45657) with ammonia (B1221849) or through a multi-step sequence involving oxidation, nitration, and reduction of a substituted pyridine. psu.edu

Once 2-amino-6-cyanopyridine is obtained, the subsequent step involves the construction of the imidazole ring. This is typically achieved by reacting the aminopyridine with an α-halocarbonyl compound (e.g., bromoacetaldehyde (B98955) or a phenacyl bromide) in a condensation reaction, often referred to as the Tschitschibabin reaction. This sequence of first preparing the substituted pyridine and then performing the cyclization constitutes a linear synthesis pathway.

Convergent Synthesis Approaches

The most prominent example of a convergent synthesis for this scaffold is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. nih.govbeilstein-journals.org In this reaction, 2-amino-6-cyanopyridine would be reacted with an aldehyde and an isocyanide in the presence of a catalyst (such as a Lewis acid or a Brønsted acid) to directly form a 3-aminoimidazo[1,2-a]pyridine derivative with the desired 5-carbonitrile substituent. nih.govbeilstein-journals.org This approach allows for the rapid generation of molecular diversity by varying the aldehyde and isocyanide components. Other multicomponent reactions, such as the A³-coupling, can also be employed in a convergent fashion. nih.gov

Functionalization and Derivatization Strategies of this compound

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, and the strategic functionalization of its derivatives is a key focus of synthetic efforts. The presence of the nitrile group at the C5-position of the imidazo[1,2-a]pyridine core offers a versatile handle for a variety of chemical transformations, allowing for the synthesis of diverse analogues. Concurrently, the bicyclic aromatic system itself can undergo reactions, primarily on the electron-rich imidazole moiety, though transformations on the pyridine ring can also be considered.

Transformations Involving the Nitrile Group (–CN)

The carbon-nitrogen triple bond of the nitrile group is a valuable functional group in organic synthesis, susceptible to a range of transformations that can introduce new functionalities and significantly alter the molecule's properties.

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that can be achieved under either acidic or alkaline conditions. libretexts.orgchemguide.co.uk For this compound, this reaction would yield imidazo[1,2-a]pyridine-5-carboxylic acid, a key intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives. beilstein-journals.org

The process involves the hydration of the nitrile, proceeding through an amide intermediate. chemistrysteps.com

Acid-Catalyzed Hydrolysis : Heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), protonates the nitrogen atom, activating the carbon toward nucleophilic attack by water. libretexts.org The initially formed amide is subsequently hydrolyzed under the reaction conditions to the corresponding carboxylic acid and an ammonium salt. chemguide.co.uk

Alkali-Catalyzed Hydrolysis : Alternatively, heating the nitrile with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) initiates the reaction via nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com This process typically yields the sodium salt of the carboxylic acid and ammonia gas. chemguide.co.uk Subsequent acidification of the reaction mixture is required to isolate the free carboxylic acid. chemguide.co.uk

Condition Reagents Intermediate Final Product
AcidicDilute HCl or H₂SO₄, H₂O, HeatImidazo[1,2-a]pyridine-5-carboxamideImidazo[1,2-a]pyridine-5-carboxylic acid
AlkalineNaOH(aq), HeatImidazo[1,2-a]pyridine-5-carboxamideSodium imidazo[1,2-a]pyridine-5-carboxylate

The nitrile group can be reduced to a primary amine, specifically an aminomethyl group, providing a route to introduce a basic center and a flexible linker into the molecule. This transformation is typically accomplished using powerful reducing agents or catalytic hydrogenation.

Complex Metal Hydrides : Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of nitriles to primary amines. youtube.comyoutube.com The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to yield the amine.

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com Raney nickel is a frequently used catalyst for this purpose, often requiring high pressure and temperature. This method is considered a "greener" alternative to hydride reductions. The reaction proceeds through the addition of hydrogen across the carbon-nitrogen triple bond. youtube.com The enzyme QueF, a nitrile reductase, performs a similar four-electron reduction in biological systems, converting a nitrile to a primary amine via a proposed imine intermediate. nih.gov

Method Reagents Product
Hydride Reduction1. LiAlH₄ in an ether solvent (e.g., THF, Et₂O) 2. H₂O workup(Imidazo[1,2-a]pyridin-5-yl)methanamine
Catalytic HydrogenationH₂, Raney Nickel catalyst, Heat, Pressure(Imidazo[1,2-a]pyridin-5-yl)methanamine

The electrophilic carbon atom of the nitrile group is susceptible to attack by organometallic nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). uniba.itlibretexts.org This reaction provides a powerful method for carbon-carbon bond formation, leading to the synthesis of ketones after a hydrolysis step.

The reaction of this compound with a Grignard reagent would initially form a magnesium imine salt. masterorganicchemistry.com This intermediate is stable until it is subjected to aqueous acidic workup, which hydrolyzes the imine to a ketone. libretexts.orgmasterorganicchemistry.com This two-step sequence effectively converts the nitrile into a carbonyl group, yielding a 5-acylimidazo[1,2-a]pyridine derivative.

Reaction Scheme: Addition of Grignard Reagent to Nitrile

Addition: this compound + R-MgX → Intermediate Iminomagnesium salt

Hydrolysis: Intermediate Iminomagnesium salt + H₃O⁺ → 1-(Imidazo[1,2-a]pyridin-5-yl)-1-alkanone

Nucleophile (R-MgX) Reagents Final Product (after hydrolysis)
Methylmagnesium bromide (CH₃MgBr)1. CH₃MgBr in ether 2. H₃O⁺1-(Imidazo[1,2-a]pyridin-5-yl)ethan-1-one
Phenylmagnesium bromide (PhMgBr)1. PhMgBr in ether 2. H₃O⁺(Imidazo[1,2-a]pyridin-5-yl)(phenyl)methanone

The nitrile group can participate as a dipolarophile in cycloaddition reactions, most notably in [3+2] cycloadditions with 1,3-dipoles like nitrile oxides or nitrile imines. nih.govpreprints.orgoup.com These reactions are highly valuable for constructing five-membered heterocyclic rings.

Reaction with Nitrile Oxides : The reaction of this compound with an in situ generated nitrile oxide (from an oxime or hydroximoyl chloride) would lead to the formation of a 1,2,4-oxadiazole (B8745197) ring fused to the imidazopyridine system. beilstein-journals.org This is a powerful method for creating complex, multi-heterocyclic structures. researchgate.net

Reaction with Nitrile Imines : Similarly, nitrile imines, often generated from tetrazoles or hydrazonoyl halides, can react with the nitrile group to regioselectively form 1,2,4-triazoles. oup.com

These cycloaddition reactions significantly expand the chemical space accessible from this compound, allowing for the introduction of new pharmacophoric elements.

1,3-Dipole Resulting Heterocycle
Nitrile Oxide (R-C≡N⁺-O⁻)3-R-5-(Imidazo[1,2-a]pyridin-5-yl)-1,2,4-oxadiazole
Nitrile Imine (R-C≡N⁺-N⁻-R')1-R'-3-R-5-(Imidazo[1,2-a]pyridin-5-yl)-1H-1,2,4-triazole

Electrophilic Aromatic Substitution on the Pyridine Moiety

The imidazo[1,2-a]pyridine ring system is considered electron-rich, and it readily undergoes electrophilic aromatic substitution. However, the reactivity and regioselectivity are dictated by the electronic properties of the fused rings. The imidazole part of the bicycle is significantly more activated towards electrophilic attack than the pyridine part. nih.gov

Electrophilic substitution on the unsubstituted imidazo[1,2-a]pyridine core occurs preferentially at the C3 position of the imidazole ring due to the formation of a more stable cationic intermediate. stackexchange.comrsc.org The pyridine ring, by itself, is inherently electron-deficient and deactivated towards electrophilic substitution compared to benzene. gcwgandhinagar.comyoutube.com

In the case of this compound, the pyridine ring is further deactivated by the strongly electron-withdrawing nature of the nitrile group at the C5 position. This deactivation, coupled with the inherent deactivation of the pyridine ring and the high reactivity of the C3 position, makes electrophilic aromatic substitution on the pyridine moiety (at positions C6, C7, or C8) highly challenging and generally unfavorable under standard conditions. Reactions such as nitration or halogenation would be expected to occur at the C3 position, assuming it is unsubstituted, long before any reaction on the pyridine ring is observed. researchgate.netrsc.orgresearchgate.net If the C3 position is blocked, forcing conditions might lead to substitution on the pyridine ring, but this would likely be a low-yielding process with potential regioselectivity issues.

Nucleophilic Aromatic Substitution on the Imidazo[1,2-a]pyridine Ring System

Nucleophilic aromatic substitution (SNAr) presents a valuable strategy for the functionalization of the imidazo[1,2-a]pyridine scaffold, particularly when the ring is rendered electron-deficient. This type of reaction is analogous to the nucleophilic substitution on acid chlorides, where a nucleophile attacks an electron-poor center, leading to the displacement of a leaving group. youtube.com In the context of imidazo[1,2-a]pyridines, the presence of a good leaving group, such as a halogen, on the pyridine ring facilitates this transformation.

The reaction mechanism typically involves the attack of a nucleophile on the carbon atom bearing the leaving group. This addition disrupts the aromaticity of the pyridine ring, forming a temporary, non-aromatic intermediate. youtube.com The subsequent elimination of the leaving group restores the aromatic system, resulting in the substituted product. The reactivity of halopyridines in SNAr reactions is generally lower than that of acid chlorides due to the energy required to disrupt the aromaticity of the pyridine ring. youtube.com Consequently, these reactions often necessitate heating to proceed at a reasonable rate. youtube.com

Amines are frequently employed as nucleophiles in these reactions, enabling the introduction of nitrogen-containing substituents onto the imidazo[1,2-a]pyridine core. youtube.com While classical SNAr reactions were often assumed to be stepwise, involving a stable anionic σ-complex (a Meisenheimer complex), recent studies have revealed that many SNAr reactions, particularly with moderately electron-deficient aryl fluorides and azole nucleophiles, can proceed through a concerted or borderline mechanism. nih.gov These findings suggest that the mechanism of SNAr on the imidazo[1,2-a]pyridine system can exist on a mechanistic continuum, influenced by the specific substrates and reaction conditions. nih.gov

C-H Functionalization at Specific Positions (e.g., C-3, C-5)

Direct C-H functionalization has emerged as a powerful and atom-economical approach for the synthesis of diverse imidazo[1,2-a]pyridine derivatives. nih.govresearchgate.net This strategy avoids the pre-functionalization often required in traditional cross-coupling reactions, offering a more straightforward route to modify the core structure. researchgate.net Research has predominantly focused on the functionalization of the C-3 position, which is the most electron-rich site on the imidazo[1,2-a]pyridine ring. rsc.orgrsc.org However, methods for functionalization at other positions, including C-5, are also being actively developed. rsc.orgnih.gov

C-3 Functionalization: The nucleophilic character of the C-3 carbon makes it a prime target for electrophilic attack, leading to a variety of C-H functionalization reactions. nih.gov

Alkylation: C3-alkylation of imidazo[1,2-a]pyridines has been achieved through various methods. One approach involves a three-component aza-Friedel–Crafts reaction catalyzed by Y(OTf)₃, reacting imidazo[1,2-a]pyridines, aldehydes, and amines to afford C3-alkylated products in moderate to good yields. mdpi.com This method demonstrates good functional group tolerance and can be performed under ambient air. mdpi.com Another strategy utilizes donor-acceptor cyclopropanes for the C3–H alkylation via a nucleophilic ring-opening mechanism, a method that is effective for both imidazo[1,2-a]pyridine and 2-arylimidazo[1,2-a]pyridines. acs.orgnih.gov Metal- and additive-free C3-alkylation has also been realized using para-quinone methides, proceeding through a 1,6-nucleophilic addition mechanism under mild conditions. researchgate.net

Arylation: Direct C-3 arylation can be accomplished using palladium catalysis. For instance, palladium(II) acetate in combination with specific phosphine (B1218219) ligands like SPhos or L1 promotes the arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates, showing excellent C-3 regioselectivity. nih.gov Microwave-assisted C-H arylation using the (SIPr)Pd(allyl)Cl complex has also been reported to yield 3,6-disubstituted imidazo[1,2-a]pyridines efficiently. medjchem.com Furthermore, visible-light-induced methods using chlorophyll (B73375) as a biocatalyst with diazonium salts provide a transition-metal-free alternative for C-3 arylation at ambient temperatures. rsc.org

C-5 Functionalization: While less explored than C-3 functionalization, methods for selective modification at the C-5 position are emerging. nih.gov The introduction of a carbonyl-containing directing group at the C-3 position can alter the electron density of the ring, making the C-5 position more susceptible to functionalization. rsc.org

Alkylation: Visible light-induced C-5 alkylation of imidazo[1,2-a]pyridines has been demonstrated using alkyl N-hydroxyphthalimides with eosin (B541160) Y as a photocatalyst at room temperature. nih.gov

The following table summarizes selected examples of regioselective alkylation and arylation reactions of imidazo[1,2-a]pyridines.

PositionReaction TypeReagents and ConditionsYieldReference
C-3AlkylationImidazo[1,2-a]pyridines, aldehydes, amines, Y(OTf)₃, toluene, 110 °C80-92% mdpi.com
C-3AlkylationImidazo[1,2-a]pyridine, donor-acceptor cyclopropanes, Yb(OTf)₃, 100 °C86-96% nih.gov
C-3ArylationImidazo[1,2-a]pyridines, aryl tosylates, Pd(OAc)₂, SPhos, K₂CO₃, toluene, 120 °Cup to 99% nih.gov
C-5AlkylationImidazo[1,2-a]pyridines, alkyl N-hydroxyphthalimides, eosin Y, visible light, rtup to 85% nih.gov

The introduction of heteroatoms such as sulfur, nitrogen, and phosphorus onto the imidazo[1,2-a]pyridine scaffold is crucial for modulating its physicochemical and biological properties. nih.gov

C-3 Functionalization:

Sulfonylation, Amination, and Carbonylation: The nucleophilic nature of the C-3 position allows for the development of various C-H functionalization reactions, including sulfonylation, amination, and carbonylation, often requiring metal catalysis. nih.gov

Thiolation: K₂S₂O₈-promoted regioselective chalcogenation at the C-3 position has been achieved using diorganoyl dichalcogenides or thiols under metal-free conditions, providing access to structurally diverse thio-substituted imidazopyridines. researchgate.net

Phosphonylation: Visible-light-induced difluoromethylenephosphonation has been reported. nih.gov

Introduction of Morpholine (B109124): A (diacetoxy)iodobenzene (DIPA)-mediated oxidative C-H amination of imidazo[1,2-a]pyridines with morpholine has been developed. mdpi.com

Cyanomethylation: An iron-catalyzed C-3 functionalization with diazoacetonitrile under oxidant- and ligand-free conditions provides 2-(imidazo[1,2-a]pyridin-3-yl)acetonitriles. researchgate.net

Visible Light-Induced Reactions: Photocatalysis has emerged as a mild and efficient tool for introducing heteroatom-containing groups. nih.gov

Perfluoroalkylation: Visible-light-induced perfluoroalkylation of imidazo[1,2-a]pyridines with perfluoroalkyl iodides can be achieved via photoactive electron donor-acceptor (EDA) complexes at room temperature, yielding 3-perfluoroalkyl substituted products in moderate to excellent yields. nih.gov

Aminoalkylation: An aerobic visible-light-promoted oxidative cross-dehydrogenative coupling between imidazo[1,2a]pyridines and N-phenyltetrahydroisoquinoline using rose bengal as a photocatalyst has been reported. nih.gov

Formylation: Visible-light-induced, rose bengal-catalyzed C-3 formylation using tetramethylethylenediamine (TMEDA) has also been developed. nih.gov

The following table provides examples of the introduction of heteroatom-containing groups onto the imidazo[1,2-a]pyridine ring.

PositionFunctional GroupReagents and ConditionsYieldReference
C-3ThioImidazo[1,2-a]pyridines, thiols, K₂S₂O₈Good to excellent researchgate.net
C-3PerfluoroalkylImidazo[1,2-a]pyridines, perfluoroalkyl iodides, visible light, rtModerate to excellent nih.gov
C-3AminoalkylImidazo[1,2a]pyridines, N-phenyltetrahydroisoquinoline, rose bengal, visible lightNot specified nih.gov
C-3FormylImidazo[1,2a]pyridines, TMEDA, rose bengal, visible lightNot specified nih.gov
C-3CyanomethylImidazo[1,2-a]pyridines, diazoacetonitrile, FeCl₃Moderate to good researchgate.net

Spectroscopic and Advanced Structural Elucidation of Imidazo 1,2 a Pyridine 5 Carbonitrile and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysisdtic.milipb.pt

NMR spectroscopy is an indispensable tool for the structural analysis of imidazo[1,2-a]pyridine (B132010) derivatives. The chemical shifts and coupling constants of protons and carbons provide a detailed map of the molecule's electronic environment and connectivity. dtic.mil The imidazo[1,2-a]pyridine system is a 10 π-electron aromatic system, and its NMR spectra are influenced by electron delocalization, ring currents, and the electronic effects of substituents. dtic.mil

¹H NMR: The proton NMR spectra of imidazo[1,2-a]pyridine analogs are characterized by signals in the aromatic region, typically between δ 6.5 and 9.5 ppm. The precise chemical shifts are sensitive to the substitution pattern on both the imidazole (B134444) and pyridine (B92270) rings. For instance, in 2-aryl substituted analogs, the H-5 proton often appears as a doublet of doublets or a doublet downfield due to its position adjacent to the bridgehead nitrogen. nih.gov The presence of a substituent on the pyridine ring has been shown to have minimal effect on the reactivity and NMR signals of the imidazole moiety, and vice versa. dtic.mil

¹³C NMR: The ¹³C NMR spectra provide information on the carbon skeleton. The chemical shifts correlate with the net electronic charges on the carbon atoms. dtic.mil For imidazo[1,2-a]pyridine derivatives, carbon signals typically appear between δ 110 and 150 ppm. The carbon atom of the nitrile group (C≡N) in the target molecule is expected to resonate around 115-120 ppm. Quaternization of the nitrogen atoms significantly alters the shielding pattern, causing adjacent carbons to shift upfield. dtic.mil

¹⁵N NMR: The low natural abundance and gyromagnetic ratio of the ¹⁵N nucleus make its detection challenging without isotopic enrichment or specialized techniques like Insensitive Nuclei Enhanced by Polarization Transfer (INEPT). japsonline.comresearchgate.net For related nitrogen heterocycles like pyridines, the ¹⁵N chemical shifts are sensitive to protonation and substitution. japsonline.comresearchgate.net The pyridine nitrogen in similar systems resonates in the range of δ 294-314 ppm. japsonline.com The chemical shifts for the two nitrogen atoms in the imidazo[1,2-a]pyridine core would be distinct and provide valuable information on the electronic structure and tautomeric forms. researchgate.netspectrabase.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Imidazo[1,2-a]pyridine Analogs Data presented for analogs as specific data for Imidazo[1,2-a]pyridine-5-carbonitrile is not readily available in the provided sources.

Compound/AnalogNucleusPositionChemical Shift (δ, ppm)SolventReference
2-(4'-Fluorophenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine¹HH-58.52 (d)DMSO-d₆ nih.gov
¹HH-87.57 (d)DMSO-d₆ nih.gov
¹³CC-8a143.91DMSO-d₆ nih.gov
¹³CC-6112.1DMSO-d₆ nih.gov
3-Benzyl-2-(4-isopropylphenyl)H-imidazo[1,2-a]pyridine¹HH-57.67 (d)CDCl₃ acs.org
¹HH-66.68 (dt)CDCl₃ acs.org
¹³CC-5124.2CDCl₃ acs.org
¹³CC-6112.2CDCl₃ acs.org

Two-dimensional NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals, especially for complex or novel analogs.

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons (typically ²J and ³J couplings). In the imidazo[1,2-a]pyridine ring, COSY correlations would be observed between adjacent protons on the pyridine ring (e.g., H-5 with H-6, H-6 with H-7, H-7 with H-8), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached, and often more easily assigned, protons. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the molecule's stereochemistry and conformation. For example, NOESY can reveal through-space interactions between substituents on the imidazole and pyridine rings. ipb.pt

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Characterizationnih.gov

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups and bonding characteristics.

FT-IR (Fourier-Transform Infrared) Spectroscopy: FT-IR is highly effective for identifying key functional groups. For this compound, the most prominent and diagnostic absorption would be the strong, sharp band corresponding to the nitrile (C≡N) stretching vibration, typically appearing in the 2260-2220 cm⁻¹ region. Other characteristic bands include C-H stretching vibrations for the aromatic rings (around 3100-3000 cm⁻¹) and C=C/C=N stretching vibrations within the heterocyclic core (in the 1650-1450 cm⁻¹ range). nih.gov For pyridine-containing structures, bands around 1540 cm⁻¹ and 1450 cm⁻¹ can be attributed to Brønsted and Lewis acid sites, respectively, when the molecule is adsorbed onto a surface. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric C≡N stretch is also Raman active and often produces a strong signal. Raman is particularly useful for analyzing symmetric vibrations and bonds involving heavier atoms, which may be weak in the IR spectrum.

Table 2: Characteristic FT-IR Data for Imidazo[1,2-a]pyridine Analogs

Compound/AnalogFunctional GroupWavenumber (νₘₐₓ, cm⁻¹)Reference
2-(4'-Methoxyphenyl)-3-hydroxymethyl imidazo[1,2-a]pyridineO-H Stretch3427 nih.gov
C-H Aromatic Stretch~2950 nih.gov
C=C Aromatic Stretch1610 nih.gov
3-Benzyl-2-(4-isopropylphenyl)H-imidazo[1,2-a]pyridineC-H Aromatic/Aliphatic Stretch3080, 3032, 2954, 2866 acs.org
C=C/C=N Aromatic Stretch1629, 1500, 1451 acs.org

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Propertiesnih.gov

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule, providing insight into its conjugation and photophysical behavior. The imidazo[1,2-a]pyridine core is a well-known fluorophore. nih.govresearchgate.net

UV-Vis Absorption Spectroscopy: Imidazo[1,2-a]pyridine derivatives typically exhibit multiple absorption bands in the UV region, corresponding to π→π* transitions within the conjugated bicyclic system. nih.govnih.gov For many analogs, absorption bands are observed in the 250–270 nm and 300–350 nm ranges. nih.gov The exact position and intensity of these bands (molar absorptivity, ε) are influenced by the substituents and the solvent polarity.

Fluorescence Spectroscopy: Many imidazo[1,2-a]pyridines are highly fluorescent, emitting light in the near-UV to blue region of the spectrum. nih.govnih.gov The emission wavelength and fluorescence quantum yield (Φ_F) are sensitive to the electronic nature of substituents. Electron-donating or -accepting groups can tune the emission properties. nih.gov These compounds often exhibit a large Stokes shift (the difference between the absorption and emission maxima), which is a desirable property for applications like fluorescent probes. mdpi.com

Table 3: Photophysical Properties of Representative Imidazo[1,2-a]pyridine Analogs in Solution

Compound/AnalogAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Stokes Shift (nm)SolventReference
4-(Aryl)benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitriles (General)220-300 & 350-500-120-180THF nih.gov
V-Shaped bis-Imidazo[1,2-a]pyridine (Analog 5c)252, 310, 34043191CH₂Cl₂ nih.gov
V-Shaped bis-Imidazo[1,2-a]pyridine (Analog 5d)270, 33539156CH₂Cl₂ nih.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysisnih.govmdpi.com

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of synthesized compounds and for obtaining structural information through the analysis of fragmentation patterns.

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This allows for the determination of the elemental formula with high confidence, confirming that the synthesized compound has the correct composition. acs.orgnih.gov

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure. For 3-phenoxy imidazo[1,2-a] pyridines, characteristic fragmentation includes the homolytic cleavage of the C-O bond and the elimination of CO, which helps to identify the core scaffold and its substituents. nih.gov For other analogs, fragmentation often involves the loss of side chains or cleavage of the heterocyclic rings, providing valuable data for structural confirmation. sapub.orgresearchgate.net

Table 4: High-Resolution Mass Spectrometry Data for Imidazo[1,2-a]pyridine Analogs

Compound/AnalogIonCalculated m/zFound m/zReference
3-Bromo-6-ethoxycarbonyl-imidazo[1,2-a]pyridine (Analog of Compound 1)[M+H]⁺269.0269.1 nih.gov
3-Benzyl-2-(4-isopropylphenyl)H-imidazo[1,2-a]pyridine[M+H]⁺327.1856327.1855 acs.org
3-Benzyl-2-(2,5-dimethoxyphenyl)H-imidazo[1,2-a]pyridine[M+H]⁺345.1598345.1602 acs.org

X-ray Crystallography for Solid-State Structure Determination and Conformational Insightsresearchgate.net

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields bond lengths, bond angles, and torsional angles, confirming the connectivity and revealing the three-dimensional conformation of the molecule in the solid state.

For an imidazo[1,2-a]pyridine analog, a crystal structure analysis confirmed the planarity of the fused heterocyclic ring system. researchgate.net The analysis also reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing arrangement. This information is invaluable for understanding solid-state properties and for validating computational models of the molecular structure. researchgate.net Although a crystal structure for the specific title compound is not detailed in the provided sources, analysis of its analogs provides a reliable model for the expected geometry of the core scaffold.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are studied)

Chiroptical spectroscopy techniques, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are indispensable tools for the stereochemical investigation of chiral molecules. mdpi.comnih.gov These methods are particularly crucial for determining the enantiomeric purity and, most importantly, the absolute configuration of chiral derivatives of the imidazo[1,2-a]pyridine scaffold, which can exhibit axial chirality. nih.govnih.gov The principle of these techniques lies in the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectroscopic fingerprint of its three-dimensional structure. nih.gov

The absolute configuration of a chiral molecule can be reliably determined by comparing experimentally measured chiroptical spectra with those predicted by quantum chemical calculations. mdpi.com This combination of experimental and theoretical approaches has become a powerful methodology in modern stereochemistry. nih.gov

While specific chiroptical studies on this compound are not extensively documented in the literature, the principles can be effectively illustrated through the analysis of structurally related chiral imidazo[1,2-a]pyridine analogs. A notable example is the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines, which has been achieved with high enantioselectivity. nih.gov The absolute configuration of these atropisomers can be unequivocally assigned using chiroptical spectroscopy in conjunction with theoretical calculations.

For instance, in the asymmetric synthesis of a series of axially chiral imidazo[1,2-a]pyridines, the absolute configuration of a key product was unambiguously determined by single-crystal X-ray crystallography. nih.gov This experimentally determined structure then serves as a benchmark for assigning the absolute configuration of other analogs in the series by comparing their experimental CD spectra with the calculated spectra for the known enantiomer. A positive or negative correlation across the series allows for confident stereochemical assignment.

The process of determining absolute configuration using chiroptical spectroscopy typically involves the following steps:

Conformational Search: Identifying all low-energy conformers of the chiral molecule using computational methods.

Spectra Calculation: Calculating the chiroptical (ECD or VCD) spectra for each conformer.

Boltzmann Averaging: Generating a theoretical spectrum by averaging the spectra of the individual conformers based on their calculated relative energies (Boltzmann distribution).

Comparison: Comparing the final theoretical spectrum with the experimental spectrum. A good match between the experimental and calculated spectra for a particular enantiomer allows for the assignment of its absolute configuration.

The following data tables illustrate the type of information that is generated and analyzed in such studies. Although direct data for this compound is not available, these tables are representative of the data obtained for analogous chiral imidazo[1,2-a]pyridine derivatives.

Table 1: Representative Experimental and Calculated ECD Data for a Chiral Imidazo[1,2-a]pyridine Analog

CompoundWavelength (nm)Experimental Δε [M⁻¹cm⁻¹]Calculated Δε [M⁻¹cm⁻¹] (for assigned configuration)
Axially Chiral Imidazo[1,2-a]pyridine Derivative230+25.3+28.1
255-15.8-17.2
290+10.1+11.5
320-5.7-6.3

Table 2: Representative Experimental and Calculated VCD Data for a Chiral Imidazo[1,2-a]pyridine Analog

Wavenumber (cm⁻¹)Experimental ΔA (x 10⁻⁵)Calculated ΔA (x 10⁻⁵) (for assigned configuration)Vibrational Assignment
1620+5.2+6.1C=N stretch
1540-3.8-4.2Aromatic C=C stretch
1475+2.1+2.5CH bending
1350-1.9-2.3C-N stretch

The enantiomeric purity of a sample can also be determined using chiroptical spectroscopy. Since the magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers (the enantiomeric excess, or ee), a calibration curve can be constructed using samples of known enantiomeric composition. The CD measurement of an unknown sample can then be used to determine its enantiomeric purity.

Computational and Theoretical Investigations of Imidazo 1,2 a Pyridine 5 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of a molecule. These methods, which include Density Functional Theory (DFT) and ab initio approaches, can model a molecule's electronic structure to predict its reactivity, spectroscopic characteristics, and other important chemical features.

Density Functional Theory (DFT) Studies

DFT is a widely used computational method for investigating the electronic properties of molecules. It is often employed to analyze various aspects of molecular structure and reactivity. For the broader class of imidazo[1,2-a]pyridines and related heterocycles, DFT studies have been instrumental. nih.govnih.govnih.gov These studies typically involve calculations that provide insights into the molecule's stability and electronic landscape.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting a molecule's reactivity. The energy gap between the HOMO and LUMO provides information about the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net For related imidazo[1,2-a]pyrimidine (B1208166) and imidazo[4,5-b]pyridine derivatives, FMO analysis has been performed to understand their electronic behavior, but specific HOMO-LUMO energy values for Imidazo[1,2-a]pyridine-5-carbonitrile are not documented. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map uses a color scale to denote different electrostatic potential regions: red typically indicates electron-rich areas (negative potential), while blue signifies electron-poor regions (positive potential). For various pyridine-3-carbonitrile (B1148548) and imidazo[1,2-a]pyrimidine derivatives, MEP analyses have identified electron-rich zones around nitrogen and oxygen atoms and the cyano group, suggesting these as likely sites for electrophilic interaction. nih.govresearchgate.net A specific MEP map for this compound is not available.

Atomic Charge Distribution and Bond Order Analysis

This analysis determines the distribution of electron density among the atoms in a molecule and the strength of the chemical bonds. It provides fundamental information about the molecule's polarity and the nature of its covalent bonds. While this is a standard component of computational studies on related heterocyclic systems, specific data for this compound is absent from the current literature.

Spectroscopic Property Prediction (e.g., NMR, UV-Vis)

DFT calculations are frequently used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical predictions are then compared with experimental data to confirm the molecular structure. Studies on various imidazo[1,2-a]pyridine (B132010) derivatives have shown good correlation between theoretical and experimental spectroscopic data. nih.govnih.gov However, predicted NMR and UV-Vis spectra specifically for this compound have not been reported.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. While highly accurate, they are computationally more demanding than DFT. There are no specific ab initio computational studies reported in the surveyed literature for this compound.

The absence of specific computational studies on this compound highlights an opportunity for future research to explore the unique electronic characteristics conferred by the 5-carbonitrile substituent on the imidazo[1,2-a]pyridine scaffold. Such studies would be invaluable for the rational design of new functional materials and pharmaceutical agents.

Reactivity Prediction and Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for predicting the reactivity of imidazo[1,2-a]pyridine systems and for elucidating the complex mechanisms of their synthesis. nih.gov Mechanistic studies on the formation of the imidazo[1,2-a]pyridine core, often involving the condensation of 2-aminopyridines with carbonyl compounds or other electrophiles, have been computationally investigated to understand the sequence of events at a molecular level. researchgate.netacs.org

The synthesis of the imidazo[1,2-a]pyridine scaffold can proceed through various pathways, and computational analysis is crucial for mapping these routes. For instance, in copper-catalyzed syntheses, theoretical studies can model the role of the metal catalyst in facilitating bond formations. researchgate.net Plausible mechanisms often begin with the formation of an intermediate, such as a phenylglyoxal (B86788) from the oxidation of an acetophenone (B1666503), which then undergoes a Knoevenagel-type condensation. nih.gov

DFT calculations are employed to locate and characterize the transition state (TS) for each elementary step in a proposed reaction pathway. This involves optimizing the geometry of the highest-energy point along the reaction coordinate and confirming it possesses a single imaginary frequency corresponding to the motion that transforms reactants into products. For example, in the cyclization step to form the fused imidazole (B134444) ring, a key transition state would involve the nucleophilic attack of the endocyclic pyridine (B92270) nitrogen onto an electrophilic carbon. researchgate.netacs.org Analysis of the TS structure provides critical information about bond breaking and forming processes.

For multistep syntheses of substituted imidazo[1,2-a]pyridines, these energetic profiles help rationalize experimentally observed yields and regioselectivity. nih.gov For example, a study on a novel imidazo[1,2-a]pyridine derivative targeting the KRASG12D protein used free energy profiles to demonstrate that the compound effectively guided the protein to a stable, low-energy conformation through a significant transition state. nih.gov Such calculations are vital for understanding the thermodynamics and kinetics that govern the formation of this compound and its derivatives.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations offer a method to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the surrounding environment, such as solvent molecules.

For the imidazo[1,2-a]pyridine framework, MD simulations are particularly useful for understanding how different substituents affect the molecule's shape and flexibility. A recent study on an imidazo[1,2-a]pyridine derivative designed as a KRASG12D inhibitor utilized MD simulations to reveal significant conformational shifts in the target protein upon binding. nih.gov The simulations showed how the ligand could induce an "off-like" inactive conformation in the protein's critical switch regions. nih.gov This highlights how MD can be used to analyze the dynamic interactions crucial for biological activity.

Furthermore, MD simulations are invaluable for studying solvent effects. The photophysical properties of many imidazo[1,2-a]pyridine derivatives are known to be sensitive to the solvent environment. ijrpr.comnih.gov MD simulations can model the explicit interactions between the fluorophore and solvent molecules, helping to explain observed phenomena like solvatochromism (a change in color or spectral properties with solvent polarity). By simulating the reorganization of solvent molecules around the imidazo[1,2-a]pyridine core in both its ground and excited states, one can gain a deeper understanding of the hydrogen bonding and dielectric interactions that influence absorption and emission spectra. nih.gov

Quantitative Structure-Activity Relationship (QSAR) / Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are powerful predictive tools in drug discovery and materials science.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For the imidazo[1,2-a]pyridine class, these descriptors are typically derived using DFT or other computational methods. nih.govnih.gov Key descriptors include:

Electronic Descriptors: These describe the electronic characteristics of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (Δε), dipole moment, electronegativity (χ), and chemical hardness (η). nih.govnih.gov These are critical for modeling reactivity and electronic properties.

Topological Descriptors: These are based on the 2D representation of the molecule, describing its size, shape, and branching.

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG): These advanced methods analyze the electron density to characterize intra- and intermolecular interactions, such as hydrogen bonds and van der Waals forces. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for predicting non-covalent interactions. nih.govresearchgate.net

Table 1: Examples of Calculated Quantum Chemical Descriptors for Imidazo[1,2-a]pyridine Analogues (Note: This table is illustrative, based on data for related structures, as specific values for this compound are not available in the cited literature. Values are typically calculated using DFT methods like B3LYP.)

Descriptor Definition Typical Application
EHOMO Energy of the Highest Occupied Molecular Orbital Correlates with electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Correlates with electron-accepting ability
Δε (HOMO-LUMO Gap) Energy difference between HOMO and LUMO Relates to kinetic stability and reactivity nih.gov
μ (Dipole Moment) Measure of the net molecular polarity Influences solubility and intermolecular forces
η (Chemical Hardness) Resistance to change in electron distribution High hardness indicates lower reactivity nih.gov

| ω (Electrophilicity Index) | Measure of the energy lowering of a system when it accepts electrons | Predicts electrophilic character nih.gov |

Once descriptors are calculated for a series of imidazo[1,2-a]pyridine derivatives, statistical methods are used to build a QSPR model that correlates these descriptors with an experimentally measured property. Photophysical properties are a common target for QSPR modeling in this class of compounds due to their potential use as fluorescent probes and in optoelectronics. ijrpr.commdpi.com

A QSPR model could, for example, predict the maximum emission wavelength (λem) or the fluorescence quantum yield (ΦF) based on a combination of electronic and structural descriptors. The strong emission observed in many imidazo[1,2-a]pyridine derivatives is often attributed to extended π-conjugation and intramolecular charge transfer (ICT) characteristics. ijrpr.com A model might find that a lower HOMO-LUMO gap and a higher ground-state dipole moment lead to a red-shift in the emission spectrum. Such predictive models are invaluable for the in silico design of new fluorophores with desired optical properties, saving significant synthetic effort.

Table 2: Illustrative Photophysical Properties of Substituted Imidazo[1,5-a]pyridine (B1214698) Analogs in Different Solvents (Note: Data is for the related imidazo[1,5-a]pyridine scaffold to illustrate property prediction concepts. nih.gov)

Compound Solvent λabs (nm) λem (nm) Stokes Shift (cm-1) ΦFa
Probe 2 Dichloromethane 326 459 8888 0.16
Probe 2 Methanol 313 457 10067 0.16
Probe 2 THF 319 460 9609 0.19
Probe 2 Toluene 325 461 9077 0.17
Probe 3 Dichloromethane 325 474 9851 0.20
Probe 3 Methanol 315 465 10255 0.14
Probe 3 THF 321 475 10041 0.23
Probe 3 Toluene 326 462 9005 0.22

a Fluorescence quantum yield measured relative to a standard. nih.gov


Molecular Docking and Ligand-Target Interaction Modeling

Computational studies focusing specifically on the molecular docking and ligand-target interactions of this compound are not extensively available in the public research domain. The majority of published research investigates the broader class of imidazo[1,2-a]pyridine derivatives, where various substitutions on the core ring structure lead to a wide array of biological activities and target interactions.

While direct molecular docking data for this compound is scarce, the computational approaches applied to its analogs provide a foundational understanding of how this heterocyclic system may interact with biological targets. These studies often employ molecular docking simulations to predict the binding poses and affinities of ligands within the active sites of proteins.

For instance, research on other imidazo[1,2-a]pyridine derivatives has demonstrated their potential to bind to various protein targets. One study on an 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine derivative, for example, utilized molecular docking to explore its interaction with the NF-κB p50 subunit. nih.gov The findings from such studies, including the identification of key interacting amino acid residues and the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions), are crucial for understanding the structure-activity relationships within this class of compounds. However, it is important to note that the specific substitution patterns on the imidazo[1,2-a]pyridine scaffold are critical determinants of target selectivity and binding affinity.

The insights from related compounds suggest that the nitrogen atoms in the imidazo[1,2-a]pyridine core and the electronic properties of substituents, such as the carbonitrile group at the 5-position, would play a significant role in molecular recognition and the formation of stable ligand-protein complexes. Future computational investigations focused squarely on this compound are needed to elucidate its specific binding modes and identify its potential biological targets.

Reactivity and Reaction Mechanisms of Imidazo 1,2 a Pyridine 5 Carbonitrile

Reactions Involving the Nitrile Group

The nitrile group at the C5 position is a key site for chemical modification, enabling its conversion into several other important functional groups.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. While specific examples for imidazo[1,2-a]pyridine-5-carbonitrile are not extensively documented in the provided results, the general reactivity of nitriles suggests that it can undergo nucleophilic addition. For instance, organometallic reagents or other carbon nucleophiles could potentially add to the carbon-nitrogen triple bond, leading to the formation of new carbon-carbon bonds.

The nitrile group can participate in cycloaddition reactions. A common example is the [2+3] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by zinc salts or other Lewis acids, would convert the 5-carbonitrile into a 5-(1H-tetrazol-5-yl)imidazo[1,2-a]pyridine derivative. This transformation is a valuable method for introducing a tetrazole moiety, which is a well-known carboxylic acid bioisostere in medicinal chemistry.

The general mechanism for this type of reaction involves the coordination of the Lewis acid to the nitrile, activating it towards nucleophilic attack by the azide (B81097) anion. The resulting intermediate then undergoes cyclization and subsequent protonation to yield the tetrazole ring.

The nitrile group of this compound can be readily converted into other functional groups such as carboxylic acids, amides, and amines through standard synthetic methodologies.

Carboxylic Acids: Hydrolysis of the nitrile group under acidic or basic conditions yields the corresponding carboxylic acid, imidazo[1,2-a]pyridine-5-carboxylic acid. byjus.com Acid-catalyzed hydrolysis typically involves heating the nitrile with a dilute acid like hydrochloric acid. byjus.com The reaction proceeds through an amide intermediate. byjus.com

Amides: Partial hydrolysis of the nitrile group can afford the corresponding amide, imidazo[1,2-a]pyridine-5-carboxamide. This can be achieved under controlled conditions, for example, using hydrogen peroxide in the presence of a base. frontiersin.org In some instances, the amide is formed as an intermediate during the complete hydrolysis to the carboxylic acid. byjus.com

Amines: Reduction of the nitrile group leads to the formation of a primary amine, (imidazo[1,2-a]pyridin-5-yl)methanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using catalysts like palladium, platinum, or nickel. chemguide.co.uk Other reagents such as ammonia (B1221849) borane (B79455) have also been shown to be effective for the reduction of nitriles to primary amines. organic-chemistry.org

Table 1: Conversion of the Nitrile Group to Other Functional Groups

Starting MaterialReagents and ConditionsProduct
This compound1. Dilute HCl, heat (reflux) 2. H₂OImidazo[1,2-a]pyridine-5-carboxylic acid
This compoundH₂O₂, baseImidazo[1,2-a]pyridine-5-carboxamide
This compound1. LiAlH₄, diethyl ether 2. Dilute acid(Imidazo[1,2-a]pyridin-5-yl)methanamine
This compoundH₂, Pd/C or Pt or Ni catalyst(Imidazo[1,2-a]pyridin-5-yl)methanamine

Reactions of the Imidazo[1,2-a]pyridine (B132010) Ring System

The imidazo[1,2-a]pyridine ring is an electron-rich heterocyclic system, which influences its reactivity towards electrophiles and nucleophiles.

The imidazo[1,2-a]pyridine ring is generally activated towards electrophilic substitution. The most favorable position for electrophilic attack is typically the C3 position in the imidazole (B134444) ring, as this leads to a more stable cationic intermediate where the aromaticity of the six-membered pyridine (B92270) ring is maintained. stackexchange.com However, the presence of the electron-withdrawing nitrile group at C5 deactivates the pyridine ring towards electrophilic attack. Therefore, electrophilic substitutions on this compound are expected to occur preferentially at the C3 position. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For example, bromination would likely yield 3-bromothis compound.

Table 2: Regioselectivity of Electrophilic Substitution

Position of AttackStability of IntermediatePredicted Outcome
C3More stable, maintains aromaticity of pyridine ringMajor product
C2Less stable, disrupts aromaticityMinor or no product
Pyridine Ring (C6, C7, C8)Deactivated by nitrile group and pyridinic nitrogenUnlikely to react

Nucleophilic substitution reactions on the imidazo[1,2-a]pyridine ring are less common unless there is a suitable leaving group present. In the case of this compound, a nucleophilic aromatic substitution (SNAr) could potentially occur if a good leaving group, such as a halogen, is present on the pyridine ring. The electron-withdrawing nature of the nitrile group at C5 would activate the ring towards nucleophilic attack, particularly at positions ortho and para to it (C6 and C8).

For instance, if a chlorine or bromine atom were present at the C8 position, it could be displaced by a nucleophile. The reaction would proceed through a Meisenheimer-type intermediate, which is stabilized by the electron-withdrawing nitrile group.

Oxidation Reactions

The oxidation of the imidazo[1,2-a]pyridine core itself is not extensively documented under simple conditions, suggesting a degree of aromatic stability. However, oxidative processes are integral to the synthesis of substituted derivatives. For instance, the synthesis of 4-(aryl)-benzo organic-chemistry.orgmtroyal.caimidazo[1,2-a]pyrimidine-3-carbonitriles involves an oxidation step. In this multi-step reaction, a dihydropyrimidine (B8664642) intermediate is oxidized to the final aromatic product. nih.gov While this example does not involve the direct oxidation of this compound, it highlights a common strategy in the synthesis of related fused heterocyclic systems.

Studies on the synthesis of the broader class of imidazo[1,2-a]pyridines have employed aerobic oxidation conditions, often catalyzed by copper salts. organic-chemistry.org For example, a copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines can yield imidazo[1,2-a]pyridine derivatives. organic-chemistry.org Another method involves the copper-catalyzed synthesis from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org

A notable oxidation reaction involves the use of manganese dioxide (MnO2) to aromatize a dihydro-precursor. The efficiency of this reaction is dependent on the amount of the oxidizing agent.

OxidantEquivalentsReaction Time (h)Conversion
MnO2-6-
MnO241Complete

This data is derived from the oxidation of a related dihydropyrimidine system to a benzo organic-chemistry.orgmtroyal.caimidazo[1,2-a]pyrimidine (B1208166) derivative. nih.gov

Reduction Reactions

The reduction of substituents on the imidazo[1,2-a]pyridine ring is a more commonly reported transformation than the reduction of the core itself. For instance, the nitro group on 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine can be reduced to an amino group under hydrogenation conditions. This transformation is a standard method for introducing an amino group, which can then be used for further functionalization.

While direct reduction of the cyano group at the 5-position of the target molecule is not detailed in the provided context, standard reducing agents for nitriles, such as lithium aluminum hydride or catalytic hydrogenation, would be expected to convert it to an aminomethyl group. The specific conditions would need to be optimized to avoid reduction of the heterocyclic core.

Rearrangement Reactions (e.g.,nih.govmedjchem.comsigmatropic rearrangements)

Rearrangement reactions can be a key step in the synthesis of complex heterocyclic systems. A nih.govmedjchem.com sigmatropic rearrangement has been observed during the Povarov reaction to form dihydrobenzimidazo[1,2-a]pyrimidines. nih.gov In this sequence, an intermediate undergoes this rearrangement to yield the final product. nih.gov It is important to note that this rearrangement occurs on a related, but more complex, system and not directly on this compound.

The potential for sigmatropic rearrangements in this compound itself would depend on the specific reaction conditions and the presence of suitable substituents that could facilitate such a process.

Photochemical Reactions

The imidazo[1,2-a]pyridine scaffold can undergo photochemical reactions. A notable example is the regioselective photocatalyzed C-H nitrosylation at the 3-position of imidazo[1,2-a]pyridine scaffolds. organic-chemistry.org This reaction proceeds under photocatalyst-, oxidant-, and additive-free conditions, demonstrating the inherent photoreactivity of the ring system. organic-chemistry.org The presence of the electron-withdrawing carbonitrile group at the 5-position might influence the regioselectivity and efficiency of such photochemical reactions.

Furthermore, derivatives of the related benzo organic-chemistry.orgmtroyal.caimidazo[1,2-a]pyrimidine-3-carbonitrile system have been shown to be fluorescent in both solution and solid form, indicating their potential for photochemical applications. nih.gov

Cross-Coupling Reactions and Functional Group Interconversions on the Core Structure

The imidazo[1,2-a]pyridine core is amenable to a variety of cross-coupling reactions, which are powerful tools for introducing functional groups.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is effective for the arylation of imidazo[1,2-a]pyridines. Using (SIPr)Pd(allyl)Cl as a catalyst under microwave irradiation, 3,6-disubstituted imidazo[1,2-a]pyridines can be synthesized in good to excellent yields from the corresponding halo-substituted precursors and aryl boronic acids. medjchem.com

Direct C-H Arylation: Direct arylation offers an atom-economical alternative to traditional cross-coupling reactions. Using the same (SIPr)Pd(allyl)Cl catalyst, direct arylation of imidazo[1,2-a]pyridines with aryl halides can be achieved, leading to 3-aryl-substituted products. mtroyal.camedjchem.com

Hirao Coupling: This reaction allows for the introduction of phosphorus-containing groups. Palladium-catalyzed Hirao coupling has been successfully applied to positions 3, 5, and 6 of imidazo[1,2-a]pyridine derivatives to produce a variety of phosphonates, phosphinates, and phosphine (B1218219) oxides. mtroyal.ca

Functional Group Interconversions: The imidazo[1,2-a]pyridine nucleus supports various functional group interconversions. For example, a multicomponent reaction has been developed to functionalize the C-3 position through a Petasis-like mechanism followed by decarboxylation. nih.gov

The following table summarizes some of the key cross-coupling reactions on the imidazo[1,2-a]pyridine scaffold.

Reaction TypePositionCatalystKey FeaturesReference
Suzuki-Miyaura Coupling3, 6(SIPr)Pd(allyl)ClMicrowave-assisted, good to excellent yields medjchem.com
Direct C-H Arylation3(SIPr)Pd(allyl)ClPhosphine-free catalyst, moderate to high yields mtroyal.camedjchem.com
Hirao Coupling3, 5, 6Palladium-catalyzedAccess to phosphonates, phosphinates, and phosphine oxides mtroyal.ca

Applications of Imidazo 1,2 a Pyridine 5 Carbonitrile and Its Derivatives As Molecular Scaffolds

Applications in Medicinal Chemistry and Drug Discovery

The imidazo[1,2-a]pyridine (B132010) core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and marketed drugs. researchgate.netnih.govrsc.org This framework's versatility allows for structural modifications to modulate biological activity, making it a valuable tool for designing new therapeutic agents. nih.gov

The imidazo[1,2-a]pyridine nucleus is a key structural component in a wide array of pharmacologically active molecules. researchgate.netnih.gov Its significance is underscored by its presence in commercially available drugs such as Zolpidem, Alpidem, and Zolimidine. researchgate.netnih.gov This scaffold's broad therapeutic potential stems from its ability to interact with various biological targets, leading to a range of activities including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. nih.govnih.gov The adaptability of the imidazo[1,2-a]pyridine ring system allows for the synthesis of large chemical libraries for biological screening, facilitating the discovery of new lead compounds. nih.gov

The "drug prejudice" status of this scaffold is supported by its frequent appearance in the discovery of novel synthetic drugs targeting diverse mechanisms of action. researchgate.netnih.gov For instance, derivatives of this scaffold have shown significant activity against multidrug-resistant and extensively drug-resistant tuberculosis. rsc.orgnih.gov The inherent properties of the imidazo[1,2-a]pyridine core, combined with the potential for functionalization at multiple positions, make it a highly attractive starting point for the development of new medicines. researchgate.net

The rational design and synthesis of imidazo[1,2-a]pyridine-5-carbonitrile analogs are pivotal in developing compounds that can selectively interact with specific biological targets, such as enzymes and receptors. nih.govnih.gov A common strategy involves a scaffold hopping approach, where the imidazo[1,2-a]pyridine core is utilized as a backbone for creating novel inhibitors. rsc.org

For example, a series of imidazo[1,2-a]pyridine derivatives bearing a urea (B33335) moiety were designed and synthesized as potent inhibitors of autotaxin (ATX), an enzyme implicated in fibrosis. nih.gov In another study, the imidazo[1,2-a]pyridine ring system was used as a replacement for a benzimidazole (B57391) core to develop dual phosphoinositide-3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitors. nih.gov

The synthesis of these analogs often involves multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which allows for the efficient construction of diverse molecular architectures. rsc.org Molecular modeling and in silico screening play a crucial role in guiding the design process, predicting the binding interactions between the synthesized compounds and their target proteins. For instance, a homology model of the platelet-derived growth factor receptor β (PDGFRβ) kinase was used to design novel imidazopyridine-based inhibitors. Docking studies predicted that the imidazopyridine core would interact with the hinge region of the kinase, while additional functional groups would form key interactions with other residues in the active site. nih.gov

Table 1: Examples of Imidazo[1,2-a]pyridine Derivatives and their Biological Targets

Derivative Class Biological Target Therapeutic Area
Imidazo[1,2-a]pyridines with urea moiety Autotaxin (ATX) Anti-fibrosis nih.gov
Imidazo[1,2-a]pyridine-based compounds Nek2 Kinase Anticancer nih.govdocumentsdelivered.com
Imidazo[1,2-a]pyridine amides QcrB (cytochrome bcc subunit) Antituberculosis nih.govrsc.org
Imidazo[1,2-a]pyridine ethers Mycobacterial ATP synthase Antituberculosis nih.govrsc.org
3-Amino-imidazo[1,2-a]-pyridines Mtb glutamine synthetase (MtGS) Antituberculosis nih.gov
Imidazo[1,2-a]pyridine derivatives PDGFRβ kinase Anticancer nih.gov
Imidazo[1,2-a]pyridine derivatives PI3K/mTOR Anticancer nih.govacs.org
Imidazo[1,2-a]pyridine derivatives ABCB1 and ABCG2 transporters Multidrug Resistance Reversal nih.gov

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity and are crucial for optimizing lead compounds. For imidazo[1,2-a]pyridine derivatives, SAR studies have provided valuable insights for the design of more potent and selective therapeutic agents. nih.govresearchgate.net

Key findings from various SAR studies on imidazo[1,2-a]pyridine derivatives are summarized below:

Antimicrobial Activity: The nature of the substituent on the phenyl ring at the C-2 position and the substituent at the C-7 position significantly influence the antimicrobial activity of imidazo[1,2-a]pyridine derivatives. researchgate.net

Antituberculosis Activity: For imidazo[1,2-a]pyridine ethers acting as ATP synthase inhibitors, the bridgehead nitrogen of the imidazopyridine core and the directly attached phenyl ring are essential for maintaining biological activity. nih.govrsc.org In a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides, a bromine substituent at the 4-position of the phenoxy ring demonstrated a good safety and pharmacokinetic profile. nih.gov

Nek2 Inhibition: In a series of imidazo[1,2-a]pyridine inhibitors of Nek2, a kinase overexpressed in various tumors, specific structural modifications led to a compound with an IC50 of 38 nM in MGC-803 cells. nih.govdocumentsdelivered.com

ATX Inhibition: For imidazo[1,2-a]pyridine derivatives with a urea moiety targeting autotaxin, benzylamine (B48309) derivatives showed higher potency than benzamide (B126) analogs. A benzylamine derivative with a 4-hydroxypiperidine (B117109) group exhibited remarkable inhibitory activity with an IC50 of 1.72 nM. nih.gov

Ligands for Beta-Amyloid Plaques: In the development of ligands for detecting beta-amyloid plaques, 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) and its bromo derivative showed high binding affinities. nih.gov

These examples highlight how systematic modifications to the imidazo[1,2-a]pyridine scaffold can lead to significant improvements in biological activity and selectivity.

Understanding the molecular mechanisms through which imidazo[1,2-a]pyridine derivatives interact with their biological targets is crucial for rational drug design. Molecular docking studies and other computational methods are frequently employed to elucidate these interactions at an atomic level. acs.orgnih.gov

For instance, in the development of autotaxin (ATX) inhibitors, the binding model of a highly potent benzylamine derivative (compound 20) with ATX was established to rationalize its superior performance in enzymatic assays. nih.gov Similarly, molecular docking studies were used to predict the interactions between a novel imidazo[1,2-a]pyridine derivative and the NF-κB p50 protein, revealing that the ligand occupied the active site surrounded by key amino acid residues. nih.gov

In another study, a homology model of PDGFRβ was constructed to guide the design of inhibitors. Docking studies predicted that the imidazopyridine core would interact with the hinge region of the kinase, while an amine substituent would form hydrogen bonds with either an aspartic acid or an asparagine residue in the outer floor of the active site. nih.gov These computational insights, combined with experimental data, provide a detailed picture of the ligand-target interactions, which is invaluable for the further optimization of these compounds.

The imidazo[1,2-a]pyridine scaffold can be incorporated into molecules designed as prodrugs or used as a bioisosteric replacement for other chemical moieties to improve pharmacokinetic or pharmacodynamic properties. While specific examples of this compound being used as a prodrug precursor are not extensively documented in the provided context, the general principle of using heterocyclic scaffolds for this purpose is well-established in medicinal chemistry.

In the context of bioisosterism, the imidazo[1,2-a]pyridine ring system can be considered a bioisostere of other bicyclic aromatic systems, such as indole (B1671886) or benzimidazole. bio-conferences.org This is due to their similar size, shape, and ability to participate in various non-covalent interactions. For instance, in one study, the imidazo[1,2-a]pyridine core was used to replace a benzimidazole scaffold in the development of PI3K/mTOR inhibitors. nih.gov This substitution can lead to improved properties such as enhanced metabolic stability, altered solubility, or different binding modes, which can be advantageous in drug design. The concept of using saturated bicyclic systems as mimics for aromatic rings, such as the use of 3-azabicyclo[3.1.1]heptanes as pyridine (B92270) mimetics, further highlights the innovative strategies employed in medicinal chemistry to optimize drug candidates. chemrxiv.org

Applications in Materials Science

Beyond its role in medicinal chemistry, the imidazo[1,2-a]pyridine scaffold possesses unique photophysical properties that make it a valuable component in the development of advanced materials. researchgate.netnih.gov These properties, including high quantum yields, large Stokes shifts, and good stability, have led to their application in various areas of materials science. researchgate.net

Derivatives of imidazo[1,2-a]pyridine are explored for their use as organic luminogens in electroluminescent applications, such as organic light-emitting diodes (OLEDs). nih.gov The synthesis of N-fused imidazole (B134444) derivatives based on the imidazo[1,2-a]pyridine core with peripheral arylamine and imidazole groups has yielded fluorophores with interesting photophysical responses. nih.gov Specifically, arylamine-containing derivatives exhibit strong positive solvatochromism, indicating efficient charge migration from the donor arylamine to the imidazo[1,2-a]pyridine acceptor, a desirable characteristic for OLED materials. nih.gov

Furthermore, the fluorescent properties of these compounds make them suitable for use as biomarkers and photochemical sensors. nih.gov The introduction of substituents, such as a hydroxymethyl group, can enhance the fluorescence intensity of the imidazo[1,2-a]pyridine core. nih.gov The significant Stokes shift observed in some imidazo[1,2-a]pyridine-based dyes makes them attractive for applications in chemosensors, fluorescent probes, and laser dyes. tandfonline.com The tunability of their optical features through simple chemical modifications further enhances their potential in the field of materials science. mdpi.com

Fluorescent Probes and Dyes

Derivatives of imidazo[1,2-a]pyridine are notable for their fluorescent properties and have been developed as probes and dyes for various applications. nih.govresearchgate.net These compounds can be designed to exhibit specific fluorescence mechanisms, such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). researchgate.netnih.gov The emission wavelength and quantum yield of these fluorophores can be tuned by introducing different substituents onto the heterocyclic core. researchgate.netnih.gov

For instance, a new fluorescent sensor based on a fused imidazopyridine scaffold was designed for the highly sensitive and selective detection of Fe³⁺ and Hg²⁺ ions in aqueous media. rsc.org This probe demonstrated a "turn-on" fluorescence response for Fe³⁺ and a "turn-off" response for Hg²⁺, with detection limits of 4.0 ppb and 1.0 ppb, respectively. rsc.org Similarly, an imidazo[1,2-a]pyridine-functionalized xanthene dye was developed as a fluorescent probe for the naked-eye detection of Hg²⁺, operating over a wide pH range (5.0–11.0) and showing low cytotoxicity, making it suitable for imaging in living HeLa cells. rsc.org

Other research has focused on creating imidazo[1,2-a]pyridine-based probes for detecting nerve agent simulants like diethylcyanophosphonate (DCNP), a mimic of tabun. researchgate.net These probes, containing oxime and hydroxyl functional groups, undergo a fluorescence "OFF" response upon reaction with DCNP, with detection limits in the micromolar range. researchgate.net The versatility of the imidazo[1,2-a]pyridine scaffold allows for the creation of a diverse library of fluorescent molecules with applications ranging from bioimaging to environmental sensing. researchgate.netnih.govnih.gov

Table 1: Examples of Imidazo[1,2-a]pyridine-based Fluorescent Probes

Probe Type Analyte Detection Mechanism Application
Fused Imidazopyridine Scaffold Fe³⁺ / Hg²⁺ Fluorescence "turn-on" (Fe³⁺) / "turn-off" (Hg²⁺) Sensing in aqueous media and HeLa cells rsc.org
Xanthene-functionalized Imidazo[1,2-a]pyridine Hg²⁺ Ring-opening of spirolactam Naked-eye detection, cell imaging, test strips rsc.org
Oxime/Hydroxyl-functionalized Imidazo[1,2-a]pyridine Diethylcyanophosphonate (DCNP) Fluorescence "OFF" upon phosphorylation Detection of nerve agent simulants researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The unique electronic properties of the imidazo[1,2-a]pyridine scaffold make it a promising candidate for use in organic electronics. researchgate.net Specifically, its derivatives have been successfully incorporated into organic light-emitting diodes (OLEDs), particularly for achieving deep-blue emission, which is crucial for high-quality displays and lighting. researchgate.netnih.gov

In one study, two novel bipolar deep-blue fluorescent emitters, IP-PPI and IP-DPPI, were designed using an imidazo[1,2-a]pyridine (IP) unit as an electron acceptor and a phenanthroimidazole (PI) unit as an electron donor. nih.gov These materials exhibited excellent thermal stability and high emission quantum yields. nih.gov Non-doped OLEDs based on these emitters achieved impressive external quantum efficiencies (EQEs) of 4.85% and 4.74% for deep-blue light. nih.gov Doped devices showed even higher performance, with one reaching a maximum EQE of 6.13% with CIE coordinates of (0.153, 0.078), which is considered state-of-the-art for deep-blue OLEDs at high brightness. nih.gov

Another research effort developed an imidazo[1,5-a]pyridine-anthracene based fluorophore for a greenish-yellow OLED. tandfonline.com This molecule showed excellent thermal and electrochemical stability. tandfonline.com Solution-processed multilayer OLED devices fabricated using this material as a dopant demonstrated its potential for creating efficient light-emitting systems. tandfonline.com The electron-withdrawing nature of the sp² hybridized nitrogen atom in the imidazole ring, combined with the electron-donating potential of its lone pair electrons, facilitates efficient charge transfer and injection in OLED devices. tandfonline.com

Table 2: Performance of OLEDs based on Imidazo[1,2-a]pyridine Derivatives

Emitter Device Type Max. External Quantum Efficiency (EQE) CIE Coordinates (x, y)
IP-PPI Non-doped 4.85% (0.153, 0.097) nih.gov
IP-DPPI Non-doped 4.74% (0.154, 0.114) nih.gov
IP-PPI (40 wt% doped) Doped 5.23% (0.154, 0.077) nih.gov

Photoactive and Optoelectronic Materials

Beyond OLEDs, imidazo[1,2-a]pyridine derivatives are explored for broader applications as photoactive and optoelectronic materials. nih.govnih.gov Their fused, planar, and conjugated structure often leads to desirable photophysical properties, making them suitable as phosphors or fluorescent dyes. nih.gov The ability to functionalize the core allows for the synthesis of push-pull molecules and π-conjugated materials. nih.gov

A series of novel 4-(aryl)-benzo rsc.orgnih.govimidazo[1,2-a]pyrimidine-3-carbonitriles were synthesized and their photophysical properties studied. nih.gov These compounds exhibited positive emission solvatochromism with large Stokes shifts, and some demonstrated aggregation-induced emission (AIE) and mechanochromic properties. nih.gov Another study presented a class of bright, V-shaped chromophores with an X−ImPy−π−ImPy−X architecture, where the imidazo[1,2-a]pyridine (ImPy) units are central. nih.gov By varying the peripheral X groups (electron-donating or -accepting), the photoluminescence could be tuned from the near-UV to the deep-blue region. nih.gov Such materials expand the palette of available emitters for potential use in various optoelectronic devices. nih.gov

Sensing Applications (e.g., Chemosensors)

The imidazo[1,2-a]pyridine scaffold is an excellent platform for designing chemosensors due to its responsive fluorescent properties. nih.gov These sensors can detect a range of analytes, including metal ions and biologically relevant molecules, often with high selectivity and sensitivity. rsc.orgrsc.org

For example, a fluorescent probe based on a fused imidazopyridine was developed to detect Fe³⁺ and Hg²⁺ ions. rsc.org The probe showed distinct fluorescence responses for each ion, allowing for their differentiation. rsc.org The detection limits were in the parts-per-billion (ppb) range, and the sensor was effective in both aqueous solutions and within living HeLa cells. rsc.org In another application, an imidazo[1,2-a]pyridine-functionalized xanthene probe was created for the visual detection of Hg²⁺. rsc.org This probe was also used to prepare paper-based test strips for detecting the ion in tap and lake water samples, demonstrating its practical utility. rsc.org The development of such sensors is a growing area of research, with imidazopyridine derivatives proving to be highly versatile and effective. nih.gov

Incorporation into Metal-Organic Frameworks (MOFs)

While the direct incorporation of this compound into Metal-Organic Frameworks (MOFs) is not extensively detailed in the provided search results, the broader class of imidazole-based ligands is fundamental to the construction of MOFs. acs.orgresearchgate.net Imidazole and its derivatives, with their nitrogen centers, act as effective coordinating sites for metal ions, facilitating the formation of porous framework structures. researchgate.net

For instance, an imidazole-functionalized ligand, 4,4′,4″-(1H-imidazole-2,4,5-triyl)tribenzoic acid, was used to synthesize a barium-based MOF (HBU-168). acs.org This MOF exhibited ligand-based luminescence and was used as a fluorescent sensor for nitroaromatic compounds, showing high sensitivity and selectivity for picric acid. acs.org The inherent properties of the imidazole core, such as its ability to participate in charge transfer and form stable coordination bonds, make it a valuable component in designing functional MOFs for applications in sensing and adsorption. acs.orgresearchgate.net

Applications as Ligands in Catalysis

The imidazo[1,2-a]pyridine framework is not only a building block for materials but also a key component in the design of ligands for catalysis. acs.org The nitrogen atoms within the fused ring system can coordinate to metal centers, enabling a wide range of catalytic transformations. The synthesis of imidazo[1,2-a]pyridine derivatives is often achieved through metal-catalyzed reactions, highlighting the strong interplay between this scaffold and transition metals. researchgate.netnih.gov

N-Heterocyclic Carbene (NHC) Ligands Derived from Imidazo[1,2-a]pyridine

A significant application of imidazo[1,2-a]pyridine derivatives in catalysis is their use as precursors for N-heterocyclic carbene (NHC) ligands. organic-chemistry.orgrsc.orgmdpi.com NHCs are a class of carbon-based ligands that form strong sigma bonds with metal centers, leading to highly stable and active catalysts. organic-chemistry.org

Imidazo[1,5-a]pyridinium salts have been synthesized efficiently in a one-step, three-component reaction to serve as precursors to unsymmetrical NHCs. organic-chemistry.org These ligands are valuable in homogeneous catalysis due to their strong σ-donor properties and tunable steric environments. organic-chemistry.org The resulting NHC ligands can be chiral and multidentate, opening up possibilities for asymmetric catalysis. organic-chemistry.org

Studies on imidazo[1,5-a]pyridin-3-ylidenes, a type of NHC, revealed that they possess strong π-accepting character, a property that distinguishes them from conventional NHCs. rsc.org This electronic feature is due to a hybrid accepting orbital formed from the carbene's vacant p-orbital and the pyridine ring's π* orbital. rsc.org This strong π-accepting nature was demonstrated in the rhodium-catalyzed polymerization of phenylacetylene. rsc.org Furthermore, pyridine-chelated imidazo[1,5-a]pyridine (B1214698) NHC ligands have been used to create nickel(II) complexes for the synthesis of acrylates from ethylene (B1197577) and CO₂, showcasing their potential in industrial chemical processes. mdpi.com The synthesis of organometallic molecular cylinders from tris-NHC ligands based on imidazo[1,5-a]pyridine has also been reported, indicating their utility in supramolecular chemistry and materials science. researchgate.net

Ligands for Transition Metal-Catalyzed Organic Reactions

The imidazo[1,2-a]pyridine framework possesses intrinsic properties that make it an effective ligand in transition metal-catalyzed reactions. The nitrogen atom at the 1-position (N-1) can coordinate with metal centers, facilitating catalytic cycles and influencing the regioselectivity of chemical transformations. nih.gov This coordinating ability allows the imidazo[1,2-a]pyridine moiety to function as a directing group in C-H activation and functionalization reactions. nih.gov

In studies involving 2-arylimidazo[1,2-a]pyridines, the N-1 atom of the imidazopyridine ring coordinates to a metal catalyst, such as palladium, directing the functionalization to the ortho-position of the C-2 aryl substituent. nih.govrsc.org This directed C-H activation strategy provides an efficient pathway to construct more complex, substituted derivatives which are of significant interest in drug discovery. nih.gov While the primary role in these specific examples is as a directing group, it fundamentally demonstrates the capacity of the scaffold to act as a ligand.

Furthermore, related bis-heteroaryl compounds, such as those derived from the imidazo[1,5-a]pyridine isomer, have been explicitly shown to act as ligands for copper catalysts, underscoring the potential of these nitrogen-rich heterocyclic systems in organometallic chemistry. nih.gov Although research focusing specifically on this compound as a ligand is not extensively documented, the established coordinating ability of the core scaffold suggests that it and its derivatives are viable candidates for designing new ligands for a variety of catalytic processes.

Table 1: Examples of Imidazo[1,2-a]pyridine in Metal-Catalyzed Reactions

Reaction TypeCatalyst/MetalRole of Imidazo[1,2-a]pyridineReference
C-H ArylationPd(OAc)2Directing Group nih.govrsc.org
C3-FormylationCu(OAc)2Substrate (activated by catalyst) rsc.org
A³-CouplingCu/SiO2Product Scaffold researchgate.net

Asymmetric Catalysis with Chiral Imidazo[1,2-a]pyridine-Derived Ligands

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The rigid, planar structure of the imidazo[1,2-a]pyridine scaffold makes it an excellent platform for the design of novel chiral ligands.

A significant advancement in this area is the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines. Using a chiral phosphoric acid catalyst, the asymmetric Groebke-Blackburn-Bienaymé multicomponent reaction yields imidazo[1,2-a]pyridine atropoisomers with high enantioselectivity. These chiral products can be derivatized and have been shown to be effective analogs of well-known chiral ligands like NOBIN (2-amino-2'-hydroxy-1,1'-binaphthyl), highlighting their potential application in stereoselective synthesis.

Applications in Agrochemical Research

The imidazo[1,2-a]pyridine scaffold is not only relevant in pharmaceuticals but also shows significant promise in the field of agrochemicals. nih.gov Derivatives of this heterocycle have been investigated for their potential as both herbicidal and pesticidal agents.

Recent studies have demonstrated the phytotoxic properties of imidazo[1,2-a]pyridine derivatives against several common and problematic weeds. In one study, various synthesized derivatives were evaluated for their ability to inhibit the growth of Bidens pilosa, Urochloa decumbens, and Panicum maximum. The research established a structure-activity relationship, indicating that substitutions at specific positions on the imidazo[1,2-a]pyridine ring are crucial for phytotoxic activity. The most active compounds showed inhibitory effects comparable to or even exceeding those of commercial herbicides like diuron (B1670789) and glyphosate (B1671968) at certain concentrations, making them promising lead compounds for the development of new herbicides.

The imidazo[1,2-a]pyridine core is a recognized "drug prejudice" scaffold, known for a wide spectrum of biological activities, including insecticidal properties. nih.gov While extensive research has been published on the related imidazo[4,5-b]pyridine isomers for their potent insecticidal effects against pests like Nilaparvata lugens and Mythimna separata, the [1,2-a] isomer class is also of high interest. researchgate.net Commercial chemical suppliers note that cyano-substituted derivatives, such as imidazo[1,2-a]pyridine-6-carbonitrile, are actively explored for their potential use as pesticides, indicating that the presence of a nitrile group on this scaffold is a feature of interest in agrochemical discovery.

Table 2: Agrochemical Potential of Imidazo[1,2-a]pyridine Derivatives

ApplicationTarget Organism/WeedKey FindingReference
HerbicideBidens pilosa, Urochloa decumbensDerivatives showed strong inhibition of root and shoot growth.
InsecticideGeneral PestsThe scaffold is recognized for insecticidal activities. nih.gov
PesticideGeneral PestsCyano-substituted derivatives are explored for pesticidal applications.

Role as Synthetic Building Blocks and Intermediates in Complex Molecule Synthesis

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. researchgate.netnih.gov The scaffold itself is a privileged structure found in numerous pharmaceuticals, and the nitrile group at the C-5 position offers a versatile synthetic handle for further chemical modifications.

The nitrile group is one of the most versatile functional groups in organic synthesis. It can be readily transformed into a variety of other functionalities, thereby providing access to a diverse library of derivatives from a single intermediate. Key transformations include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. chemistrysteps.comlibretexts.orgchemguide.co.uk This introduces an acidic functional group that can be used for further amide couplings or other transformations. For instance, the conversion of a nitrile on the related imidazo[1,2-a]pyridine-6-yl scaffold to an amide has been reported as a step in the synthesis of potential enzyme inhibitors. nih.gov

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride can convert the nitrile group into a primary aminomethyl group. beilstein-journals.org This introduces a basic site and a key linker for building larger molecular architectures.

Cycloaddition: Nitriles can react with azides (e.g., sodium azide) to form tetrazole rings. This transformation is a common strategy in medicinal chemistry to introduce a bioisostere for a carboxylic acid group, often improving the metabolic stability and pharmacokinetic properties of a drug candidate.

The strategic placement of the nitrile at the C-5 position on the imidazo[1,2-a]pyridine ring makes it an important intermediate for creating libraries of novel compounds for biological screening and the development of new functional materials. nih.gov

Table 3: Common Synthetic Transformations of the Nitrile Group

Starting GroupReagents/ConditionsResulting Functional GroupReference
-C≡N (Nitrile)H3O+, heat-COOH (Carboxylic Acid) chemistrysteps.comlibretexts.org
-C≡N (Nitrile)1. NaOH, H2O, heat; 2. H3O+-COOH (Carboxylic Acid) chemguide.co.uk
-C≡N (Nitrile)H2O2, base-CONH2 (Amide) nih.gov
-C≡N (Nitrile)1. LiAlH4; 2. H2O-CH2NH2 (Aminomethyl) beilstein-journals.org
-C≡N (Nitrile)NaN3, NH4ClTetrazole Ring

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies for Imidazo[1,2-a]pyridine-5-carbonitrile

The future of organic synthesis lies in the development of efficient, cost-effective, and environmentally benign methodologies. While the broader imidazo[1,2-a]pyridine (B132010) class has been the subject of extensive synthetic innovation, these principles are directly applicable and essential for the future production of the 5-carbonitrile derivative.

A key area of development is the advancement of one-pot multicomponent reactions (MCRs) , which offer significant advantages by combining multiple synthetic steps into a single operation, thereby reducing waste and increasing efficiency. The Groebke–Blackburn–Bienaymé reaction (GBBR), a well-established MCR for generating imidazo-fused heterocycles, is a prime candidate for adaptation. mdpi.com A notable synthesis has already been reported for a complex derivative, 2-(2-chlorophenyl)-3-(cyclohexylamino)this compound, highlighting the feasibility of constructing this specific core. nih.gov Future research will likely focus on expanding the substrate scope and optimizing catalysts for the GBB reaction to produce a wider library of 5-cyano analogues.

Green chemistry principles are increasingly guiding synthetic strategies. This includes:

Aqueous Media Synthesis: Utilizing water as a solvent is a important goal for green chemistry. chemmethod.com Microwave-assisted synthesis in aqueous medium has proven effective for other imidazo[1,2-a]pyridines and represents a promising sustainable route. chemmethod.com

Novel Catalytic Systems: There is a move away from expensive and toxic heavy metals towards more sustainable catalysts. Copper-catalyzed reactions, which can use air as a green oxidant, have been successfully employed for the synthesis of the imidazo[1,2-a]pyridine scaffold from aminopyridines and nitroolefins. organic-chemistry.org Similarly, molecular iodine has emerged as an inexpensive and environmentally benign catalyst for three-component couplings to form the imidazo[1,2-a]pyridine ring system under mild, aerobic conditions. nih.gov

Electrochemical Synthesis: Electrosynthesis offers a reagent-free activation method. The electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines using NH4SCN as both an electrolyte and a cyanating agent demonstrates a novel approach that could potentially be adapted for the synthesis of the 5-carbonitrile isomer. rsc.org

The table below summarizes emerging sustainable synthetic approaches applicable to the imidazo[1,2-a]pyridine framework.

Synthetic StrategyKey FeaturesCatalyst/ConditionsRelevance to 5-Carbonitrile
Multicomponent Reactions High atom economy, operational simplicity. mdpi.comLewis or Brønsted acids (e.g., pTsCl). nih.govDirectly demonstrated for a complex 5-cyano derivative. nih.gov
Aqueous Synthesis Environmentally benign, reduced use of organic solvents. chemmethod.comMicrowave irradiation. chemmethod.comHigh potential for greener synthesis of the core structure.
Copper Catalysis Use of air as a green oxidant. organic-chemistry.orgCuBr, CuI. organic-chemistry.orgorganic-chemistry.orgApplicable for constructing the main scaffold.
Iodine Catalysis Metal-free, mild conditions, aerobic. nih.govMolecular Iodine (I2). nih.govA sustainable alternative to metal-catalyzed methods.
Electrosynthesis Reagent-free activation, potential use of non-trivial CN sources. rsc.orgNH4SCN. rsc.orgA novel, though indirect, approach for cyano-group introduction.

Advanced Computational Design and Virtual Screening for Targeted Applications

Computational chemistry is an indispensable tool for accelerating drug discovery and materials science research. For this compound, these in silico methods are crucial for predicting bioactivity, designing novel derivatives with enhanced properties, and understanding molecular interactions at an atomic level.

Virtual screening of large compound libraries allows for the rapid identification of potential hits for specific biological targets. This approach has been successfully used to explore the imidazo[1,2-a]pyridine scaffold for diseases like visceral leishmaniasis, where a collaborative virtual screening effort rapidly expanded the hit chemotype and improved antiparasitic activity. nih.govrsc.org A significant breakthrough involving the 5-carbonitrile derivative was the identification of 2-(2-chlorophenyl)-3-(cyclohexylamino)this compound as a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase. nih.gov This discovery underscores the therapeutic potential of this specific substitution pattern and provides a strong foundation for future computational exploration.

Molecular docking studies are pivotal in this process, providing insights into the binding modes of ligands within the active sites of target proteins. Such studies have been instrumental in rationalizing the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives as inhibitors for targets like the Nek2 kinase in cancer and various microbial enzymes. nih.govnih.gov For future work on the 5-carbonitrile derivative, docking simulations can be used to design new analogues with optimized interactions, potentially targeting viral enzymes, kinases, or other disease-relevant proteins.

Density Functional Theory (DFT) calculations provide deeper insights into the electronic structure, reactivity, and photophysical properties of molecules. nih.gov DFT can be used to calculate Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and other quantum chemical parameters to rationalize reaction mechanisms and predict the suitability of derivatives for applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.govrsc.org

Exploration of Uncharted Application Domains for this compound

While the primary application space for imidazo[1,2-a]pyridines has been medicinal chemistry, the unique electronic signature of the 5-carbonitrile derivative suggests potential in other, less explored domains. researchgate.netnih.govrsc.org

The confirmed activity of a 5-carbonitrile derivative as an anti-HIV agent provides a clear trajectory for further research in antiviral drug discovery . nih.gov The core structure can be systematically modified at other positions (e.g., C-2, C-3, C-6, C-7, C-8) to build a library of analogues for screening against other viral targets. nih.gov The broader imidazo[1,2-a]pyridine class has shown promise against a wide range of pathogens, including those responsible for tuberculosis and leishmaniasis, suggesting that the 5-carbonitrile series could also be active in these areas. nih.govnih.gov

Beyond medicine, the field of materials science offers significant opportunities. The imidazo[1,2-a]pyridine scaffold is known for its high fluorescence activity, making it a candidate for:

Organic Light-Emitting Diodes (OLEDs): The electronic properties of the core, tunable through substitution, are relevant for creating new emitter materials.

Fluorescent Probes and Sensors: Imidazo[1,5-a]pyridine (B1214698) derivatives have been investigated as fluorescent probes for pH and for imaging in liposome (B1194612) models, suggesting that the 5-carbonitrile derivative of the [1,2-a] isomer could be developed for similar sensing applications. rsc.orgmdpi.com The nitrile group's specific electronic and steric influence could be harnessed to create sensors with high selectivity.

Integration with High-Throughput Experimentation and Automated Synthesis

To fully explore the potential of the this compound scaffold, modern high-throughput and automated technologies are essential. These approaches dramatically accelerate the design-make-test-analyze cycle that is fundamental to both drug discovery and materials development.

High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against biological targets. rsc.orgcuanschutz.edu HTS has been used to identify initial hits from the imidazo[1,2-a]pyrazine (B1224502) class, a related scaffold. ucl.ac.uk Future research will involve creating a diverse library of this compound analogues and subjecting them to HTS campaigns against a wide array of biological targets, such as kinases, proteases, and GPCRs, to uncover new therapeutic leads.

Automated Synthesis platforms, particularly those based on flow chemistry, are transforming how compound libraries are produced. An automated flow synthesis and purification protocol for imidazo[1,2-a]pyridines has already been developed, demonstrating the ability to rapidly generate and purify derivatives. researchgate.netamazonaws.com This technology is perfectly suited for building upon the known 5-carbonitrile core, enabling the creation of a large and diverse library of related compounds with systematic variations at other positions on the ring system. The throughput capacity of such systems can reach dozens of unique compounds per day, a significant acceleration over traditional batch synthesis. amazonaws.com

Synergistic Research at the Interface of Organic Chemistry, Materials Science, and Computational Chemistry

The most significant breakthroughs for this compound will emerge from research that integrates multiple scientific disciplines. The synergy between organic synthesis, computational modeling, and materials science will be key to unlocking the full potential of this compound.

This interdisciplinary approach involves a feedback loop:

Computational Design: In silico tools are used to design novel 5-carbonitrile derivatives with predicted high activity or desirable photophysical properties. nih.gov

Automated Synthesis: Flow chemistry and other automated platforms are used to rapidly synthesize the computationally designed target molecules. researchgate.net

High-Throughput Screening: The synthesized compounds are tested for their biological activity (e.g., enzyme inhibition) or their material properties (e.g., fluorescence quantum yield). rsc.org

Data Analysis and SAR: The experimental data are used to refine the computational models and inform the next round of design, creating a cycle of continuous improvement.

This integrated strategy has already been applied to the broader imidazo[1,2-a]pyridine class, leading to the development of potent enzyme inhibitors and novel fluorophores. nih.govrsc.org Applying this synergistic model specifically to the this compound scaffold will undoubtedly accelerate the discovery of its next generation of applications.

Q & A

Q. What are the common synthetic routes for preparing imidazo[1,2-a]pyridine-5-carbonitrile derivatives, and how can reaction yields be optimized?

Methodological Answer: this compound derivatives are typically synthesized via cyclization reactions using substituted pyridines and nitrile-containing precursors. For example, microwave-assisted synthesis under controlled temperature and solvent conditions (e.g., methanol/water mixtures with trifluoroacetic acid as a catalyst) has been shown to improve reaction efficiency, achieving yields up to 67% . Optimization strategies include adjusting molar ratios, solvent polarity, and catalyst loading. Characterization via 1H^1H-NMR and IR spectroscopy is critical to confirm structural integrity .

Q. How should researchers handle stability issues during the storage of imidazo[1,2-a]pyridine derivatives?

Methodological Answer: Stability is influenced by environmental factors such as moisture, oxygen, and temperature. For this compound, storage in inert atmospheres (e.g., argon or nitrogen) at 2–8°C is recommended to prevent degradation . Precautionary measures include using sealed containers with desiccants and monitoring purity via HPLC or LC-MS before and after storage .

Q. What computational tools are effective for designing novel imidazo[1,2-a]pyridine derivatives with targeted properties?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms (e.g., artificial force-induced reaction method) enable efficient prediction of reaction pathways and electronic properties. Software like COMSOL Multiphysics integrates AI to simulate reaction kinetics and optimize conditions, reducing trial-and-error experimentation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

Methodological Answer: Discrepancies in biological data (e.g., varying IC50_{50} values) may arise from differences in assay conditions, solvent systems, or cellular models. A systematic approach involves:

  • Replicating experiments under standardized protocols (e.g., ISO guidelines).
  • Cross-validating results using orthogonal assays (e.g., fluorescence-based vs. colorimetric).
  • Applying multivariate statistical analysis to identify confounding variables .

Q. What strategies enhance the selectivity of this compound derivatives for specific biological targets?

Methodological Answer: Structure-activity relationship (SAR) studies guided by X-ray crystallography or molecular docking can identify critical substituents. For example, introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position improves binding affinity to GABAA_A receptors, while ester modifications at the 2-position reduce off-target effects .

Q. How can reaction mechanisms for this compound synthesis be elucidated using kinetic and spectroscopic methods?

Methodological Answer: In situ FTIR or Raman spectroscopy tracks intermediate formation during reactions. Kinetic studies (e.g., variable-temperature NMR) reveal activation energies and rate-determining steps. For example, the cyclization step in microwave-assisted synthesis follows pseudo-first-order kinetics, with Arrhenius parameters calculated to optimize temperature profiles .

Q. What interdisciplinary approaches are effective for scaling up this compound synthesis?

Methodological Answer: Combining chemical engineering principles (e.g., membrane separation for purification) with computational fluid dynamics (CFD) models ensures scalable and reproducible processes. Pilot-scale reactors should integrate real-time monitoring (e.g., PAT tools) to maintain reaction consistency .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous systems?

Methodological Answer: Accelerated stability studies under varying pH (1–13) and temperature (25–60°C) reveal degradation pathways. For instance, this compound undergoes hydrolysis at high pH, forming carboxylic acid derivatives. Stability is maximized in neutral buffers at ≤25°C, as validated by LC-MS degradation profiling .

Q. What methodologies address data reproducibility challenges in high-throughput screening of imidazo[1,2-a]pyridine derivatives?

Methodological Answer: Implementing factorial design (e.g., 2k^k designs) identifies critical variables (e.g., catalyst type, solvent) affecting reproducibility. Automated liquid handling systems minimize human error, while blockchain-based data logging ensures traceability .

Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

Methodological Answer: Solvent-free mechanochemical synthesis or using biodegradable solvents (e.g., cyclopentyl methyl ether) reduces waste. Catalytic systems (e.g., recyclable palladium nanoparticles) lower metal leaching. Life-cycle assessment (LCA) tools quantify environmental impact, guiding process optimization .

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Imidazo[1,2-a]pyridine-5-carbonitrile

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